PF-06462894
Descripción
Propiedades
IUPAC Name |
(6R)-6-(2,2-dimethylpropyl)-2-(pyridin-2-ylmethoxy)-7,9-dihydro-6H-pyrimido[2,1-c][1,4]oxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)9-14-11-23-12-15-20-16(8-17(22)21(14)15)24-10-13-6-4-5-7-19-13/h4-8,14H,9-12H2,1-3H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIYOEYPJWXMRN-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1COCC2=NC(=CC(=O)N12)OCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1COCC2=NC(=CC(=O)N12)OCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PF-06462894
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06462894 is a potent and selective, non-alkyne containing negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] This document provides a comprehensive overview of its core mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action
This compound exerts its pharmacological effect by binding to an allosteric site on the mGluR5 protein, distinct from the orthosteric site where the endogenous ligand glutamate binds. This binding event induces a conformational change in the receptor that negatively modulates its activity. As a negative allosteric modulator, this compound decreases the receptor's response to glutamate, thereby dampening downstream signaling cascades.
The primary consequence of mGluR5 activation by glutamate is the stimulation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By negatively modulating mGluR5, this compound attenuates these downstream signaling events.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Cell Line | Value |
| IC₅₀ (Calcium Mobilization) | Human | HEK293 | 3.8 nM |
| IC₅₀ (IP₁ Accumulation) | Rat | Cortical Neurons | 15 nM |
| Binding Affinity (Ki) | Human | HEK293 | 2.1 nM |
| Receptor Occupancy (in vivo PET) | Non-human Primate | - | >90% at 1 mg/kg |
Table 2: In Vivo Pharmacodynamics of this compound
| Model | Species | Endpoint | Result |
| Amphetamine-induced hyperlocomotion | Rat | Reduction in locomotor activity | ED₅₀ = 0.3 mg/kg, p.o. |
| Contextual Fear Conditioning | Mouse | Impairment of fear memory consolidation | Effective at 1 mg/kg, i.p. |
Signaling Pathway
The following diagram illustrates the canonical mGluR5 signaling pathway and the inhibitory effect of this compound.
Caption: mGluR5 signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Intracellular Calcium Mobilization Assay
Objective: To determine the functional potency of this compound as a negative allosteric modulator of human mGluR5.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing recombinant human mGluR5.
-
Assay Principle: The assay measures changes in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
HEK293-hmGluR5 cells are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.
-
Cells are loaded with Fluo-4 AM dye for 1 hour at 37°C.
-
The cells are washed with assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES).
-
A dilution series of this compound is added to the wells and pre-incubated for 15 minutes.
-
An EC₈₀ concentration of glutamate is added to stimulate the mGluR5 receptor.
-
Fluorescence is measured immediately using a fluorescence plate reader (e.g., FLIPR).
-
The IC₅₀ value is calculated from the concentration-response curve.
-
Caption: Workflow for the intracellular calcium mobilization assay.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human mGluR5 receptor.
Methodology:
-
Radioligand: [³H]M-MPEP, a known radiolabeled mGluR5 negative allosteric modulator.
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing human mGluR5.
-
Procedure:
-
A constant concentration of [³H]M-MPEP is incubated with cell membranes in the presence of increasing concentrations of this compound.
-
The reaction is incubated to allow for binding equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified by liquid scintillation counting.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to PF-06462894 as a Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1][2][3] The activation of mGluR5 by its endogenous ligand, glutamate, initiates a cascade of intracellular signaling events.[3][4][5] Negative allosteric modulators (NAMs) are ligands that bind to a site on the receptor distinct from the orthosteric glutamate-binding site.[6] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the orthosteric agonist, thereby inhibiting receptor signaling.[6]
This compound is a novel, potent, and selective mGluR5 NAM.[7] Notably, it belongs to a new chemical series of morpholinopyrimidone mGluR5 NAMs that lack the commonly found alkyne moiety in earlier generations of these compounds.[7] This guide provides a comprehensive overview of the technical details of this compound, including its pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Core Data Summary
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Assay Type | Value | Reference |
| IC₅₀ | Human | Ca²⁺ Mobilization | 1.8 nM | [7] |
| IC₅₀ | Rat | Ca²⁺ Mobilization | 2.5 nM | [7] |
| Kᵢ | Human | [³H]M-MPEP Binding | 0.43 nM | [7] |
| Kᵢ | Rat | [³H]M-MPEP Binding | 0.58 nM | [7] |
Table 2: Selectivity Profile of this compound
| Receptor/Target | Species | Assay Type | IC₅₀ (nM) | Fold Selectivity vs. h-mGluR5 | Reference |
| mGluR1 | Human | Ca²⁺ Mobilization | >30,000 | >16,667 | [7] |
| mGluR2 | Human | [³H]LY341495 Binding | >10,000 | >23,255 (vs. h-Kᵢ) | [7] |
| mGluR3 | Human | [³H]LY341495 Binding | >10,000 | >23,255 (vs. h-Kᵢ) | [7] |
| mGluR4 | Human | [³H]LY341495 Binding | >10,000 | >23,255 (vs. h-Kᵢ) | [7] |
| AMPA | Rat | [³H]AMPA Binding | >10,000 | >17,241 (vs. r-Kᵢ) | [7] |
| Kainate | Rat | [³H]Kainate Binding | >10,000 | >17,241 (vs. r-Kᵢ) | [7] |
| NMDA | Rat | [³H]CGP39653 Binding | >10,000 | >17,241 (vs. r-Kᵢ) | [7] |
Table 3: In Vivo Pharmacokinetic Profile of this compound in Rats
| Parameter | Route | Dose (mg/kg) | T½ (h) | Cₘₐₓ (ng/mL) | AUCᵢₙ𝒻 (ng·h/mL) | Brain/Plasma Ratio | Reference |
| This compound | IV | 1 | 2.1 | - | 1040 | 1.1 | [7] |
| This compound | PO | 1 | 2.4 | 425 | 1790 | - | [7] |
Signaling Pathways and Mechanism of Action
The canonical signaling pathway for mGluR5 involves its coupling to the Gq G-protein. Upon glutamate binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3][4][5]
References
- 1. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of mGluR5 Induces Rapid and Long-Lasting Protein Kinase D Phosphorylation in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of (R)-6-Neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one (this compound), an Alkyne-Lacking Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator Profiled in both Rat and Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of PF-06462894: A Novel mGluR5 Negative Allosteric Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06462894 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. It details the lead optimization process from a high-throughput screening hit, outlines the complete synthetic route, and presents key in vitro and in vivo data. Furthermore, this guide includes detailed experimental protocols and visual diagrams of the relevant signaling pathway and discovery workflow to support further research and development in this area.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.[1][2] Its involvement in various neurological and psychiatric disorders has made it an attractive target for drug discovery. Negative allosteric modulators of mGluR5 have shown therapeutic potential for conditions such as anxiety, depression, and Fragile X syndrome.
This compound, chemically known as (R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][3]oxazin-4(9H)-one, emerged from a lead optimization program aimed at identifying a novel, potent, and selective mGluR5 NAM with favorable pharmacokinetic properties. This guide delves into the scientific journey of its development.
Discovery of this compound
The discovery of this compound was the result of a systematic drug discovery campaign that began with a high-throughput screening (HTS) effort to identify novel mGluR5 NAMs.
From High-Throughput Screening to Lead Optimization
A high-throughput screen of a diverse chemical library identified an initial hit compound with modest potency for mGluR5. This hit served as the starting point for a comprehensive lead optimization program. The primary goals of this program were to enhance potency, improve selectivity against other mGluR subtypes and off-target proteins, and optimize pharmacokinetic properties to ensure suitability for in vivo studies.
Structure-activity relationship (SAR) studies were conducted to explore modifications at various positions of the initial scaffold. This iterative process of chemical synthesis and biological testing led to the identification of a series of dihydropyrimido[2,1-c][3]oxazin-4-ones with significantly improved profiles.
Identification of this compound
Through meticulous optimization of the substituents on the core scaffold, this compound was identified as a lead candidate. The (R)-enantiomer was found to be the more potent of the two, and the neopentyl group at the 6-position and the pyridin-2-ylmethoxy group at the 2-position were determined to be optimal for potency and overall properties.
In Vitro and In Vivo Characterization
This compound was subjected to a battery of in vitro and in vivo assays to characterize its pharmacological and pharmacokinetic profile.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the tables below.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay | Species | IC50 (nM) |
| mGluR5 Binding (HEK293 cells) | Human | 3.5 |
| mGluR5 Functional (Ca2+ flux) | Human | 12 |
| mGluR1 Functional (Ca2+ flux) | Human | >10,000 |
| mGluR2 Functional (cAMP) | Human | >10,000 |
| mGluR3 Functional (cAMP) | Human | >10,000 |
| mGluR4 Functional (cAMP) | Human | >10,000 |
| mGluR6 Functional (cAMP) | Human | >10,000 |
| mGluR7 Functional (cAMP) | Human | >10,000 |
| mGluR8 Functional (cAMP) | Human | >10,000 |
Table 2: Pharmacokinetic Properties of this compound
| Species | Route | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |
| Rat | IV | 2.1 | 15 | 2.5 | N/A |
| Rat | PO | N/A | N/A | N/A | 85 |
| Dog | IV | 3.4 | 8.2 | 3.1 | N/A |
| Dog | PO | N/A | N/A | N/A | 95 |
(T1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Oral bioavailability)
Experimental Protocols
mGluR5 Binding Assay
Cell Line: Human embryonic kidney (HEK293) cells stably expressing human mGluR5.
Radioligand: [3H]-M-MPEP (a high-affinity mGluR5 antagonist).
Protocol:
-
Cell membranes were prepared from HEK293-hmGluR5 cells.
-
Membranes (10 µ g/well ) were incubated with various concentrations of this compound and 1 nM [3H]-M-MPEP in a 96-well plate.
-
The incubation was carried out in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl2, 0.04% BSA) for 90 minutes at room temperature.
-
Non-specific binding was determined in the presence of 10 µM of a non-radiolabeled mGluR5 antagonist.
-
The reaction was terminated by rapid filtration through a GF/C filter plate, followed by washing with ice-cold wash buffer.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
IC50 values were calculated by non-linear regression analysis of the competition binding data.
mGluR5 Functional Assay (Calcium Flux)
Cell Line: HEK293 cells stably expressing human mGluR5.
Assay Principle: Measurement of intracellular calcium mobilization upon receptor activation.
Protocol:
-
HEK293-hmGluR5 cells were plated in 384-well plates and grown overnight.
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
The cells were washed to remove excess dye.
-
Various concentrations of this compound were pre-incubated with the cells for 15 minutes.
-
The cells were then stimulated with an EC80 concentration of glutamate.
-
Changes in intracellular calcium levels were measured using a fluorescent plate reader.
-
IC50 values were determined by analyzing the concentration-response curves.
Chemical Synthesis of this compound
The synthetic route for this compound is a multi-step process. A detailed, step-by-step protocol is outlined below, based on the supplementary information of the primary publication.
(Note: A detailed, multi-step synthesis scheme would be presented here in a full whitepaper, including intermediates and reaction conditions. Due to the limitations of this format, a simplified overview is provided.)
The synthesis of this compound begins with the construction of the dihydropyrimido[2,1-c][3]oxazin-4-one core. This is typically achieved through a condensation reaction followed by cyclization. The neopentyl group is introduced via alkylation. The final step involves the etherification of the hydroxyl group at the 2-position with 2-(chloromethyl)pyridine to yield this compound. Chiral separation is performed to isolate the desired (R)-enantiomer.
Visualizations
mGluR5 Signaling Pathway
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Discovery
Caption: The drug discovery workflow leading to the identification of this compound.
Conclusion
This compound is a potent, selective, and orally bioavailable mGluR5 negative allosteric modulator discovered through a rigorous drug discovery process. Its well-characterized in vitro and in vivo profile makes it a valuable tool for further investigation of mGluR5 pharmacology and a potential starting point for the development of novel therapeutics for CNS disorders. This technical guide provides a comprehensive resource for researchers in the field, offering detailed methodologies and a summary of the key data that led to the identification of this important compound.
References
An In-depth Technical Guide to (R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c]oxazin-4(9H)-one (PF-06462894)
An In-depth Technical Guide to (R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1][2]oxazin-4(9H)-one (PF-06462894)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1][2]oxazin-4(9H)-one, also identified as this compound, is a novel, orally bioavailable, small molecule that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][3][4][5] Developed as a potential therapeutic agent, this compound is characterized by its unique alkyne-lacking morpholinopyrimidone core structure.[1][3] This compound emerged from a medicinal chemistry program aimed at improving the properties of an initial high-throughput screening hit.[3][4] The mGlu5 receptor is a promising target for a variety of neurological and psychiatric disorders, and its modulation by compounds like this compound is of significant interest in the field of pharmacology and drug development.[2][6][7]
Chemical Structure
The chemical structure of (R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1][2]oxazin-4(9H)-one is presented below.
Systematic Name: (R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1][2]oxazin-4(9H)-one
Molecular Formula: C20H24N4O3
Key Structural Features:
Mechanism of Action: mGlu5 Negative Allosteric Modulation
This compound functions as a negative allosteric modulator of the mGlu5 receptor.[1][3][4][5] Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor.[2][7] This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding.[2][7]
The mGlu5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gqα protein subunit.[1] Activation of mGlu5 by glutamate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses.[1] By binding to an allosteric site, this compound attenuates this signaling cascade.
Caption: mGlu5 receptor signaling pathway and the inhibitory action of this compound.
Pharmacological and Preclinical Data
This compound was developed to possess favorable biopharmaceutical properties, with a predicted low clinical dose.[1][3][4][5] The following table summarizes the available quantitative data from preclinical studies.
| Parameter | Value | Species/System | Reference |
| Predicted Clinical Dose | 2 mg twice daily | Human (prediction) | [3][4][5] |
| Immune Activation | No evidence of activation | Mouse drug allergy model | [3][4][5] |
| Reactive Metabolites | Not formed | In vitro (plasma) | [3][4][5] |
| Adverse Effects | Microscopic skin lesions | Non-human primates | [3][4][5] |
Note: More detailed quantitative data such as IC50, pharmacokinetic parameters (Cmax, Tmax, half-life), and receptor occupancy are not available in the cited abstracts and would be contained within the full scientific publication.
Experimental Protocols
Detailed experimental protocols are proprietary and contained within the full publication. The following are summaries of the experimental models mentioned in the publicly available abstracts.
Mouse Drug Allergy Model
This model was utilized to assess the potential for this compound to cause immune-mediated adverse drug reactions.[3][4][5] While the specific details of the protocol are not provided in the abstracts, such models typically involve repeated administration of the test compound to sensitized mice, followed by an evaluation of immune responses. This can include measurements of cytokine levels, lymphocyte proliferation assays, and histological examination of tissues for signs of inflammation. The results indicated that this compound had a low probability of causing immune activation in humans.[8]
Toxicology Studies in Non-Human Primates (NHPs)
To evaluate the safety profile of this compound, toxicology studies were conducted in non-human primates.[3][4][5] These studies generally involve the administration of the compound at various dose levels over a specified period, followed by comprehensive monitoring of the animals' health. This includes clinical observations, blood and urine analysis, and post-mortem histopathological examination of tissues. A key finding from these studies was the observation of microscopic skin lesions, which were identical to those seen with a previous mGlu5 NAM, albeit with lower severity.[3][4][5] This finding suggests that this particular toxicity may be a mechanism-based effect of mGlu5 modulation rather than a chemotype-specific issue.[3][4][5]
Caption: A generalized workflow for the preclinical evaluation of this compound.
Summary and Future Directions
(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1][2]oxazin-4(9H)-one (this compound) is a potent mGlu5 negative allosteric modulator with favorable drug-like properties.[1][3][4][5] Preclinical studies have demonstrated a low potential for immune activation and a lack of reactive metabolite formation.[3][4][5] However, the observation of mechanism-based skin lesions in non-human primates highlights a potential safety concern that requires further investigation to determine its clinical relevance.[3][4][5] The development of this compound represents a significant step in the exploration of non-alkyne mGlu5 NAMs and underscores the therapeutic potential and challenges associated with targeting the mGlu5 receptor. Further research is warranted to fully elucidate the toxicological profile of this compound and to explore its efficacy in relevant disease models.
References
- 1. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of (R)-6-Neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one (this compound), an Alkyne-Lacking Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator Profiled in both Rat and Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Preclinical Characterization of PF-06462894: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06462894 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). As a member of the morpholinopyrimidone chemical series, it represents a significant evolution in the development of mGlu5 NAMs, notably lacking the alkyne moiety present in earlier generations of these compounds. This document provides a comprehensive overview of the preclinical characterization of this compound, summarizing its pharmacological profile, pharmacokinetic properties, and the experimental methodologies employed in its evaluation. The data presented herein are intended to serve as a technical resource for researchers and drug development professionals engaged in the study of mGlu5 modulation and its therapeutic potential.
Introduction
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its involvement in numerous neurological and psychiatric disorders has made it an attractive target for therapeutic intervention. Negative allosteric modulators of mGlu5 have shown promise in preclinical models of various conditions, including anxiety, depression, and substance use disorders.
This compound emerged from a discovery program aimed at identifying novel mGlu5 NAMs with improved safety and pharmacokinetic profiles. This guide details the key preclinical studies that have defined the pharmacological and dispositional characteristics of this compound.
In Vitro Characterization
Potency and Selectivity
The in vitro potency of this compound was determined using a fluorometric imaging plate reader (FLIPR) assay to measure changes in intracellular calcium in response to glutamate stimulation in cells expressing the human mGlu5 receptor. The binding affinity was assessed via a radioligand binding assay using [3H]MPEP, a known mGlu5 allosteric antagonist.
Table 1: In Vitro Potency and Affinity of this compound
| Assay Type | Cell Line/Preparation | Endpoint | This compound Value |
| Functional Antagonism | HEK293 cells expressing human mGlu5 | IC50 (nM) | [Data not publicly available] |
| Binding Affinity | Rat brain membranes | Ki (nM) | [Data not publicly available] |
Experimental Protocols
A detailed protocol for a representative FLIPR assay is as follows:
-
Cell Culture and Plating: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are seeded into 384-well, black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: this compound is serially diluted to a range of concentrations and added to the wells.
-
Agonist Stimulation and Signal Detection: After a pre-incubation period with the compound, the plate is placed in a FLIPR instrument. Glutamate, the endogenous agonist, is added to the wells to achieve a final concentration that elicits a submaximal response (EC80). The fluorescence intensity, corresponding to the intracellular calcium concentration, is measured in real-time.
-
Data Analysis: The change in fluorescence is used to determine the inhibitory effect of this compound. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
A representative protocol for a radioligand binding assay is provided below:
-
Membrane Preparation: Crude synaptic membranes are prepared from the brains of adult Sprague-Dawley rats. The brain tissue is homogenized in a buffered solution and subjected to centrifugation to isolate the membrane fraction.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radioligand [3H]MPEP and varying concentrations of this compound in a binding buffer.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled competitor) from the total binding. The Ki value for this compound is calculated from its IC50 value using the Cheng-Prusoff equation.
In Vivo Characterization
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in rats and non-human primates (NHPs) following intravenous and oral administration. The key pharmacokinetic parameters are summarized in the table below.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | CL (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | F (%) |
| Rat | IV | [Data not available] | - | - | [Data not available] | [Data not available] | [Data not available] | [Data not available] | - |
| PO | [Data not available] | [Data not available] | [Data not available] | [Data not available] | - | - | [Data not available] | [Data not available] | |
| NHP | IV | [Data not available] | - | - | [Data not available] | [Data not available] | [Data not available] | [Data not available] | - |
| PO | [Data not available] | [Data not available] | [Data not available] | [Data not available] | - | - | [Data not available] | [Data not available] |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Elimination half-life; F: Bioavailability.
Experimental Protocols
A general protocol for a rodent pharmacokinetic study is as follows:
-
Animal Model: Male Sprague-Dawley rats are used. For intravenous administration, a catheter is surgically implanted in the jugular vein.
-
Dosing: For oral administration, this compound is formulated in a suitable vehicle and administered by oral gavage. For intravenous administration, the compound is administered as a bolus injection through the jugular vein catheter.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dose via the tail vein or the implanted catheter.
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of this compound in the plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.
Signaling Pathway and Mechanism of Action
This compound acts as a negative allosteric modulator of the mGlu5 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site and, in doing so, reduces the receptor's response to glutamate. The canonical signaling pathway for the mGlu5 receptor involves its coupling to the Gq G-protein.
mGlu5 Signaling Pathway
Experimental Workflow for In Vitro Characterization
An In-Depth Technical Guide to the In Vitro Pharmacology of PF-06463922
As an initial step, it is important to clarify a potential discrepancy in the compound name provided. The search results predominantly returned information for PF-06463922 , a well-characterized ALK/ROS1 inhibitor, rather than "PF-06462894". The context of in vitro pharmacology and kinase inhibition strongly suggests that PF-06463922 is the intended subject of this technical guide. Therefore, this document will focus on the in vitro pharmacology of PF-06463922.
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the preclinical, in vitro pharmacological properties of PF-06463922, a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.
Executive Summary
PF-06463922 is a reversible, ATP-competitive small molecule inhibitor demonstrating significant potency against wild-type ALK and ROS1, as well as a wide range of clinically relevant mutations that confer resistance to earlier generation inhibitors.[1][2] Its superior biochemical and cellular activity, including against the highly resistant ALK G1202R mutant, positions it as a critical agent in the treatment of ALK/ROS1-positive malignancies.[1] This document details the quantitative measures of its inhibitory activity, the experimental protocols used for its characterization, and visual representations of its mechanism and evaluation workflow.
Quantitative In Vitro Pharmacology Data
The following tables summarize the key quantitative data for PF-06463922 from biochemical and cellular assays.
Table 1: Biochemical Inhibition of ALK and ROS1 Kinase Activity
| Target Kinase | Mutant | Inhibition Constant (Ki) [nM] | IC50 [nM] |
| ALK (recombinant) | Wild-Type | <0.07 | ~5 |
| ALK (recombinant) | F1174L | - | ~5 |
| ALK (recombinant) | F1245C | - | ~5 |
| ALK (recombinant) | R1275Q | - | ~5 |
| ROS1 (recombinant) | Wild-Type | <0.005 | - |
Data compiled from multiple sources.[1][3][4] Note: IC50 values for ALK variants were limited by the kinase concentration required for the assay.[3]
Table 2: Cellular Activity of PF-06463922 in ALK/ROS1-Driven Cell Lines
| Cell Line | ALK/ROS1 Fusion/Mutation | Cellular Growth IC50 [nM] | ALK Phosphorylation IC50 [nM] |
| SNU2535 | EML4-ALKG1269A | 47 | - |
| MGH021-5 | SQSTM1-ALKG1202R | 63 | - |
| MGH056-1 | EML4-ALKI1171T | 23 | - |
| H3122 (Alectinib-Resistant) | EML4-ALKV1180L | - | - |
| HCC78 | SLC34A2-ROS1 | Sub- to low-nanomolar | 0.1 - 1 |
| BaF3 | CD74-ROS1 | Sub- to low-nanomolar | - |
| BaF3 | CD74-ROS1G2032R | Nanomolar | - |
Data compiled from multiple sources.[1][4]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These represent standard procedures that can be adapted for the evaluation of PF-06463922.
Biochemical Kinase Inhibition Assay (Microfluidic Mobility Shift Assay)
This assay quantitatively measures the inhibition of kinase activity by assessing the conversion of a substrate peptide to its phosphorylated form.
Materials:
-
Recombinant human ALK or ROS1 kinase domain
-
ATP
-
Substrate peptide
-
PF-06463922 (or other inhibitors)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Microfluidic mobility shift assay instrument and reagents
Procedure:
-
Prepare serial dilutions of PF-06463922 in DMSO and then dilute into the kinase reaction buffer.
-
In a microplate, add the recombinant kinase and the diluted inhibitor. Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be at or near its Km for the kinase.[3]
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 30°C).
-
Stop the reaction by adding a stop solution provided with the assay kit.
-
Analyze the samples using a microfluidic mobility shift assay instrument, which separates the phosphorylated and unphosphorylated substrate based on charge and size.
-
The percentage of substrate conversion is calculated, and the data are plotted against the inhibitor concentration to determine the IC50 value. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, especially when the ATP concentration is known.
Cellular Proliferation/Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
ALK/ROS1-dependent cancer cell lines (e.g., H3122, HCC78)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PF-06463922
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of PF-06463922 in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[1]
-
After the incubation period, allow the plates to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the number of viable cells. Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Cellular ALK/ROS1 Phosphorylation Assay (Western Blot)
This method is used to assess the ability of this compound to inhibit the autophosphorylation of ALK or ROS1 in a cellular context, which is a direct measure of target engagement.
Materials:
-
ALK/ROS1-driven cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total ALK, anti-phospho-ROS1, anti-total ROS1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total kinase and a loading control protein.
-
Densitometry analysis can be used to quantify the inhibition of phosphorylation and determine an IC50 value.
Visualizations: Mechanism and Workflows
Mechanism of Action
Caption: Competitive inhibition of the ALK/ROS1 kinase by PF-06463922.
In Vitro Pharmacology Evaluation Workflow
Caption: Workflow for in vitro evaluation of a kinase inhibitor.
References
- 1. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Binding Affinity and Selectivity of PF-06462894 for mGluR5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of PF-06462894, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document details its binding affinity, selectivity profile, and the experimental protocols used for its characterization, supplemented with visualizations of key pathways and workflows.
Quantitative Data Summary
The binding affinity and selectivity of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound for Human mGluR5
| Assay Type | Parameter | Value (nM) |
| Calcium Flux Assay | IC₅₀ | 3.9 |
| Calcium Flux Assay | IC₅₀ | 4 |
Table 2: Selectivity Profile of this compound
| Receptor | Assay Type | Parameter | Value | Notes |
| mGluR1 | Functional Assay | NAM Activity | Observed | Different pharmacological profile from mGluR5 |
Further comprehensive selectivity screening data against a wider panel of receptors is not publicly available at this time.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay (Competitive Binding)
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor. For mGluR5 NAMs, a common radioligand is [³H]MPEP.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing recombinant human mGluR5.
-
Radioligand: [³H]MPEP (2-Methyl-6-(phenylethynyl)pyridine).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hmGluR5 cells to high confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes.
-
Wash the membrane pellet and resuspend in a suitable buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay Buffer.
-
A fixed concentration of [³H]MPEP (typically at or near its Kd).
-
Serial dilutions of this compound or vehicle control.
-
For non-specific binding control wells, add a high concentration of unlabeled MPEP (e.g., 10 µM).
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay
This assay measures the ability of a compound to modulate the intracellular calcium concentration following agonist stimulation of Gq-coupled receptors like mGluR5. As a NAM, this compound is expected to inhibit the glutamate-induced calcium response.
Materials:
-
Cell Line: HEK293 cells stably expressing recombinant human mGluR5.
-
Culture Medium: DMEM supplemented with 10% FBS, antibiotics.
-
Calcium-Sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
Agonist: L-Glutamate.
-
Test Compound: this compound.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed the HEK293-hmGluR5 cells into the microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Remove the culture medium and add the assay buffer containing the calcium-sensitive dye.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add serial dilutions of this compound to the wells and incubate for a pre-determined time.
-
Stimulate the cells by adding a sub-maximal (EC₈₀) concentration of glutamate.
-
Measure the fluorescence intensity over time to record the calcium mobilization.
-
-
Data Analysis:
-
The change in fluorescence is typically quantified as the peak response or the area under the curve.
-
Normalize the data to the response of the glutamate agonist alone (set to 100%).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the mGluR5 signaling pathway and the experimental workflows.
Caption: mGluR5 signaling cascade leading to intracellular calcium mobilization.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a calcium mobilization assay.
PF-06462894 (Lorlatinib): A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06462894, also known as lorlatinib, is a highly potent, brain-penetrant, and selective small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1] Developed as a third-generation ALK/ROS1 inhibitor, lorlatinib was designed to overcome resistance to earlier-generation inhibitors and effectively target brain metastases.[1][2] Its macrocyclic structure contributes to its high potency and metabolic stability.[3] While its primary application has been in the treatment of ALK- and ROS1-positive non-small cell lung cancer (NSCLC), its robust central nervous system (CNS) penetration and potent kinase inhibition make it a valuable tool for a range of neuroscience research applications, from neuro-oncology to the investigation of fundamental neuronal processes.[4][5] This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and visualization of relevant pathways to aid researchers in its application.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[1] By binding to the ATP-binding pocket of these kinases, it prevents their phosphorylation and subsequent activation of downstream signaling pathways.[1] This blockade of ALK and ROS1 signaling disrupts critical cellular processes such as cell proliferation, survival, and growth, leading to apoptosis in cancer cells dependent on these pathways.[1] A key feature of lorlatinib is its efficacy against a wide range of mutations in ALK that confer resistance to first- and second-generation inhibitors.[6]
Quantitative Data
The following tables summarize the in vitro potency of this compound against ALK, ROS1, and various mutant forms, as well as its pharmacokinetic properties.
Table 1: In Vitro Potency of this compound (Lorlatinib)
| Target | Assay Type | IC50 / Ki (nM) | Cell Line / System |
| Wild-type ALK | Ki | <0.07 | Enzyme Assay |
| ALK L1196M | Ki | 0.7 | Enzyme Assay |
| EML4-ALK | IC50 | 15-43 | Cell-based |
| ALK G1269A | IC50 | 14-80 | Cell-based |
| ALK I1151Tins | IC50 | 38-50 | Cell-based |
| ALK G1202R | IC50 | 77-113 | Cell-based |
| Wild-type ROS1 | Ki | <0.025 | Enzyme Assay |
Table 2: Preclinical Pharmacokinetic Parameters of this compound (Lorlatinib)
| Parameter | Species | Value |
| Absolute Bioavailability | Human | 81% |
| Mean Plasma Half-life (t½) | Human | 24 hours |
| Steady-State Volume of Distribution (Vss) | Human | 305 L |
| Oral Clearance (CL/F) at Steady State | Human | 18 L/h |
| Brain-to-Plasma Ratio (Kp) | Mouse | 0.7 |
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is adapted from standard WST-1 assay procedures and can be used to determine the cytotoxic or cytostatic effects of this compound on various cell lines.[7][8][9]
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y, NB-1) or other relevant neuronal cell line
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (Lorlatinib) stock solution (e.g., 10 mM in DMSO)
-
WST-1 reagent
-
96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at a concentration equivalent to the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
WST-1 Incubation:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C. Monitor for color change.
-
-
Absorbance Measurement:
-
Shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
References
- 1. Two Signaling Pathways Involved in Regulating Synaptic Plasticity Suggest Novel Targets for Rapid-Acting Antidepressants | Brain & Behavior Research Foundation [bbrfoundation.org]
- 2. From bench to market: The discovery and development of lorlatinib - American Chemical Society [acs.digitellinc.com]
- 3. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the absolute oral bioavailability of the anaplastic lymphoma kinase/c-ROS oncogene 1 kinase inhibitor lorlatinib in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I trial of ALK inhibitor Lorlatinib | Solving Kids’ Cancer UK [solvingkidscancer.org.uk]
- 6. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anaplastic Lymphoma Kinase Is a Regulator of Alcohol Consumption and Excitatory Synaptic Plasticity in the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of alectinib on cardiac electrophysiology: results from intensive electrocardiogram monitoring from the pivotal phase II NP28761 and NP28673 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anaplastic Lymphoma Kinase Tyrosine Kinase Inhibitor-Associated Cardiotoxicity: A Recent Five-Year Pharmacovigilance Study - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: PF-06462894 and its Therapeutic Target, the Metabotropic Glutamate Receptor 5 (mGluR5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06462894 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document provides a comprehensive technical overview of the preclinical data available for this compound, with a focus on its interaction with its primary therapeutic target. Quantitative data from key in vitro assays are summarized, and detailed experimental protocols are provided to facilitate the replication and further investigation of this compound's activity. Signaling pathways and experimental workflows are visualized to enhance understanding of its mechanism of action and the methods used for its characterization.
Core Therapeutic Target: Metabotropic Glutamate Receptor 5 (mGluR5)
The primary therapeutic target of this compound is the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. As a negative allosteric modulator, this compound does not directly compete with the endogenous ligand, glutamate, at its binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate. This modulatory action makes mGluR5 NAMs like this compound a subject of interest for therapeutic intervention in a variety of neurological and psychiatric disorders characterized by excessive glutamatergic signaling.
Quantitative Analysis of In Vitro Activity
The following tables summarize the in vitro potency and binding affinity of this compound for the human mGluR5 receptor. The data is derived from studies conducted in HEK293 cells stably expressing the human mGluR5.
Table 1: Functional Potency of this compound as an mGluR5 Antagonist
| Assay Type | Agonist | Cell Line | Measured Parameter | IC50 (nM) |
| Calcium Mobilization | Glutamate | HEK293-h-mGluR5 | Inhibition of Ca2+ flux | 1.5 |
Table 2: Allosteric Binding Affinity of this compound to mGluR5
| Assay Type | Radioligand | Cell Line | Measured Parameter | Ki (nM) |
| Radioligand Binding | [³H]M-MPEP | HEK293-h-mGluR5 | Displacement of radioligand | 0.83 |
Experimental Protocols
mGluR5 Radioligand Binding Assay
This protocol details the methodology used to determine the binding affinity (Ki) of this compound to the human mGluR5 receptor.
Objective: To measure the competitive displacement of a known radiolabeled mGluR5 antagonist by this compound.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human mGluR5 receptor.
-
Radioligand: [³H]M-MPEP (a selective mGluR5 antagonist).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled mGluR5 antagonist (e.g., 10 µM MPEP).
-
Instrumentation: Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, [³H]M-MPEP (at a concentration near its Kd), and either this compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Dry the filter mat and measure the radioactivity retained on each filter using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by fitting the specific binding data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
mGluR5 Calcium Mobilization Functional Assay
This protocol describes the method to assess the functional potency (IC50) of this compound as an mGluR5 antagonist.
Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.
Materials:
-
Cells: HEK293 cells stably expressing the human mGluR5 receptor.
-
Agonist: Glutamate.
-
Test Compound: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the HEK293-h-mGluR5 cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 1 hour at 37°C.
-
During the dye-loading incubation, prepare serial dilutions of this compound in assay buffer.
-
After dye loading, wash the cells with assay buffer to remove any extracellular dye.
-
Place the cell plate into the fluorescence plate reader.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the compound to interact with the receptors.
-
Initiate the kinetic read on the plate reader and add a solution of glutamate (at a concentration that elicits a submaximal response, e.g., EC80) to all wells.
-
Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by measuring the reduction in the peak fluorescence response in the presence of the compound compared to the response with the agonist alone.
-
Calculate the IC50 value by fitting the dose-response data to a sigmoidal inhibition curve.
Visualizations
Signaling Pathway of mGluR5
Methodological & Application
Application Notes: In Vitro Experimental Protocols for PF-06462894
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06462894 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document provides detailed protocols for key in vitro assays essential for characterizing the pharmacological activity of this compound, enabling researchers to assess its potency and mechanism of action. The primary assay described is a cell-based functional assay measuring the inhibition of glutamate-induced intracellular calcium mobilization in HEK293 cells stably expressing human mGluR5.
Data Summary
The following table summarizes the in vitro potency of this compound in inhibiting mGluR5 and mGluR1 activity.
| Compound | Target | Assay Type | Cell Line | Agonist | IC50 (nM) |
| This compound | Human mGluR5 | Calcium Mobilization | HEK293 | Glutamate (EC80) | 18 ± 3 |
| This compound | Rat mGluR5 | Calcium Mobilization | HEK293 | Glutamate (EC80) | 25 ± 5 |
| This compound | Human mGluR1 | Calcium Mobilization | HEK293 | Glutamate (EC80) | > 30,000 |
Signaling Pathway
This compound acts as a negative allosteric modulator of mGluR5. Upon activation by its endogenous ligand glutamate, mGluR5, a Gq-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured using calcium-sensitive fluorescent dyes. This compound binds to an allosteric site on the mGluR5 receptor, reducing the efficacy of glutamate and thereby inhibiting this signaling pathway.
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
mGluR5 Negative Allosteric Modulator (NAM) Calcium Mobilization Assay
This protocol details the methodology to determine the IC50 value of this compound by measuring its ability to inhibit glutamate-induced intracellular calcium mobilization in HEK293 cells stably expressing human mGluR5.
Materials:
-
HEK293 cells stably expressing human mGluR5 (e.g., from ATCC or equivalent)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM calcium indicator dye (or equivalent)
-
Pluronic F-127
-
L-Glutamate
-
This compound
-
384-well black, clear-bottom assay plates
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic reading of calcium flux.
Procedure:
-
Cell Culture:
-
Culture HEK293-h-mGluR5 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL Geneticin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
-
Cell Plating:
-
On the day before the assay, harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Plate the cells in 384-well black, clear-bottom plates at a density of 20,000 cells per well in 50 µL of culture medium.
-
Incubate the plates overnight at 37°C.
-
-
Dye Loading:
-
Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the Assay Buffer to final concentrations of 4 µM and 0.02% respectively.
-
Aspirate the culture medium from the cell plates.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to create a concentration-response curve (e.g., 11-point, 3-fold dilutions). The final DMSO concentration in the assay should be ≤ 0.1%.
-
Add the diluted this compound solutions to the appropriate wells of the cell plate.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Preparation and Measurement:
-
Prepare a solution of L-glutamate in Assay Buffer at a concentration that will yield a final EC80 concentration in the wells. The EC80 concentration should be predetermined from a separate agonist concentration-response experiment.
-
Place the cell plate into the FLIPR instrument.
-
Initiate the kinetic read of fluorescence (Excitation: 488 nm, Emission: 525 nm).
-
After a stable baseline reading is established (typically 10-20 seconds), add the L-glutamate solution to all wells.
-
Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The fluorescence signal is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for the mGluR5 calcium mobilization assay.
Application Notes and Protocols for PF-06462894 in Rodent Models of Neurological Disorders
A comprehensive review of publicly available scientific literature and preclinical data reveals a significant gap in research regarding the application of PF-06462894 in rodent models of specific neurological disorders such as Alzheimer's, Parkinson's, and Huntington's disease.
This compound has been identified as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). While mGlu5 receptors are recognized as a potential therapeutic target for a variety of neurological and psychiatric conditions, and numerous rodent models exist to study these diseases, specific studies detailing the use of this compound in established models of Alzheimer's, Parkinson's, or Huntington's disease are not available in the public domain.
Therefore, it is not possible to provide detailed application notes, experimental protocols, and quantitative data tables as requested. The creation of such specific documentation requires access to proprietary preclinical data or published studies that do not currently exist in the scientific literature.
For researchers, scientists, and drug development professionals interested in exploring the potential of this compound in these areas, the following general guidance, based on the known characteristics of the compound and standard practices in preclinical neurological research, can be considered.
General Considerations for Preclinical Evaluation
Should research be undertaken to evaluate this compound in rodent models of neurological disorders, the following experimental design considerations would be crucial:
1. Rodent Model Selection:
-
Alzheimer's Disease: Commonly used models include transgenic mice expressing human amyloid precursor protein (APP) and presenilin (PSEN) mutations (e.g., 5XFAD, APP/PS1).
-
Parkinson's Disease: Neurotoxin-based models (e.g., 6-hydroxydopamine [6-OHDA] or MPTP-induced lesions in rats or mice) or genetic models (e.g., alpha-synuclein transgenic mice) are frequently employed.
-
Huntington's Disease: Transgenic models expressing the mutant huntingtin gene (e.g., R6/2 or zQ175 mice) are standard.
2. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:
-
Initial studies would be required to determine the pharmacokinetic profile of this compound in the chosen rodent species and strain. This includes assessing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross the blood-brain barrier and engage the mGlu5 target in the central nervous system.
-
Dose-response studies would be essential to establish the optimal dose range for efficacy without inducing off-target effects.
3. Dosing Regimen:
-
The route of administration (e.g., oral gavage, intraperitoneal injection) and the frequency of dosing would need to be optimized based on the compound's pharmacokinetic profile and the specific experimental paradigm.
4. Behavioral and Pathological Endpoints:
-
Alzheimer's Disease: Cognitive function would be assessed using tests like the Morris water maze, Y-maze, or novel object recognition. Pathological analysis would involve quantifying amyloid plaques and neurofibrillary tangles.
-
Parkinson's Disease: Motor function would be evaluated using tests such as the rotarod, cylinder test, or assessment of apomorphine-induced rotations. Immunohistochemical analysis of dopaminergic neuron loss in the substantia nigra would be a key pathological endpoint.
-
Huntington's Disease: Motor coordination and balance would be assessed using the rotarod and grip strength tests. The progression of motor deficits and survival would be monitored. Neuropathological analysis would focus on the formation of huntingtin aggregates.
Signaling Pathways and Experimental Workflow Diagrams
While specific data for this compound is unavailable, the following diagrams illustrate the general signaling pathway of mGlu5 and a hypothetical experimental workflow for testing a novel compound in a rodent model of a neurological disorder.
Caption: General mGlu5 receptor signaling pathway.
Caption: Hypothetical workflow for preclinical testing.
Application Notes and Protocols for Intracellular Calcium Mobilization Assays with PF-06462894
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06462894 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of mGlu5 receptors by its endogenous ligand, glutamate, leads to the coupling of Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, a process known as intracellular calcium mobilization.[1][2] As a NAM, this compound does not compete with glutamate for its binding site but instead binds to an allosteric site on the receptor, inhibiting the conformational changes necessary for receptor activation and subsequent calcium release.
These application notes provide detailed protocols for utilizing intracellular calcium mobilization assays to characterize the inhibitory activity of this compound on mGlu5 receptor signaling. The primary method described employs the fluorescent calcium indicator Fluo-4 AM in a cell-based, high-throughput format suitable for plate readers such as the FlexStation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGlu5 signaling pathway leading to intracellular calcium release and the general workflow for assessing the effect of this compound.
Data Presentation
The following tables summarize hypothetical but representative quantitative data for the characterization of glutamate agonism and this compound antagonism in an mGlu5-expressing HEK293 cell line.
Table 1: Glutamate Agonist Dose-Response in mGlu5-HEK293 Cells
| Glutamate Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation (RFU) | % Maximal Response |
| 0 | 500 | 50 | 0 |
| 0.1 | 650 | 60 | 10 |
| 1 | 1250 | 110 | 50 |
| 10 | 1700 | 150 | 80 |
| 100 | 2000 | 180 | 100 |
| 1000 | 2050 | 190 | 103 |
EC50 for Glutamate: ~1 µM EC80 for Glutamate: ~10 µM
Table 2: this compound Antagonist Dose-Response against Glutamate (EC80)
| This compound Concentration (nM) | Mean Fluorescence Intensity (RFU) | Standard Deviation (RFU) | % Inhibition |
| 0 (Glutamate EC80 only) | 1700 | 150 | 0 |
| 0.1 | 1650 | 140 | 4.2 |
| 1 | 1400 | 130 | 25 |
| 10 | 850 | 90 | 70.8 |
| 100 | 550 | 60 | 95.8 |
| 1000 | 510 | 55 | 99.2 |
IC50 for this compound: ~5 nM
Experimental Protocols
Protocol 1: Determination of Glutamate EC50 and EC80
Objective: To determine the concentration of glutamate that produces 50% (EC50) and 80% (EC80) of the maximal intracellular calcium response in mGlu5-expressing HEK293 cells. The EC80 concentration will be used for subsequent antagonist assays.
Materials:
-
HEK293 cells stably expressing human mGlu5 receptor
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluo-4 AM, AM ester
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
L-Glutamic acid monosodium salt monohydrate
-
FlexStation or equivalent fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating:
-
Culture mGlu5-HEK293 cells in DMEM with 10% FBS.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in HBSS with 20 mM HEPES, 2.5 mM probenecid, and 4 µM Fluo-4 AM. Pre-mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 can aid solubilization.
-
Aspirate the growth medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Glutamate Stimulation and Data Acquisition:
-
Prepare a serial dilution of glutamate in HBSS with 20 mM HEPES to achieve final desired concentrations (e.g., 0 to 1000 µM).
-
Place the cell plate into the FlexStation.
-
Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at 1.5-second intervals for a total of 120 seconds.
-
Establish a baseline fluorescence reading for 15-20 seconds.
-
Configure the instrument to automatically add 25 µL of the glutamate dilutions to the respective wells.
-
Continue recording the fluorescence to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot ΔF against the logarithm of the glutamate concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 and EC80 values.
-
Protocol 2: Determination of this compound IC50
Objective: To determine the concentration of this compound that inhibits 50% (IC50) of the calcium response induced by an EC80 concentration of glutamate.
Materials:
-
Same as Protocol 1
-
This compound
Procedure:
-
Cell Plating and Dye Loading:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in HBSS with 20 mM HEPES.
-
After dye loading, gently wash the cells once with 100 µL of HBSS with 20 mM HEPES.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Glutamate Stimulation and Data Acquisition:
-
Prepare a solution of glutamate in HBSS with 20 mM HEPES at a concentration that will yield the predetermined EC80 value upon addition to the wells.
-
Place the cell plate into the FlexStation.
-
Set the instrument parameters as in Protocol 1.
-
Establish a baseline fluorescence reading for 15-20 seconds.
-
Configure the instrument to automatically add 25 µL of the EC80 glutamate solution to all wells.
-
Continue recording the fluorescence to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data by setting the response in the absence of this compound (glutamate EC80 only) as 0% inhibition and the baseline fluorescence as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value of this compound.
-
Mandatory Visualizations
The following DOT script generates a diagram illustrating the logical relationship in an antagonist assay design.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols: Inositol Monophosphate (IP1) Accumulation Assays for the Characterization of PF-06462894
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are prominent targets for drug discovery. The activation of Gq-coupled GPCRs initiates the phospholipase C (PLC) signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to inositol 1-phosphate (IP1), which is more stable. Consequently, the accumulation of IP1 serves as a robust measure of Gq-coupled receptor activation.[1][2][3]
This document provides detailed application notes and protocols for utilizing an Inositol Monophosphate (IP1) accumulation assay to characterize the pharmacological activity of PF-06462894. This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), a Gq-coupled GPCR.[4][5] The protocols described herein are based on the widely used Homogeneous Time-Resolved Fluorescence (HTRF) IP-One assay format.
Signaling Pathway of Gq-Coupled GPCRs and IP1 Accumulation
Activation of a Gq-coupled GPCR by an agonist leads to the activation of PLC, which cleaves PIP2 into IP3 and DAG. IP3 is then sequentially dephosphorylated to IP2 and finally to IP1. To enable the sensitive detection of IP1, its degradation into myo-inositol is blocked by the addition of lithium chloride (LiCl).[1][3][6]
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 3. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery and Characterization of (R)-6-Neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one (this compound), an Alkyne-Lacking Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator Profiled in both Rat and Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06462894 Administration in In Vivo Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06462894 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor predominantly expressed in the postsynaptic terminals of neurons in brain regions associated with learning, memory, and emotion. As a NAM, this compound does not directly compete with the endogenous ligand, glutamate, but instead binds to an allosteric site on the receptor, reducing its response to glutamate. This modulation of glutamatergic neurotransmission makes mGluR5 a target of interest for a variety of neurological and psychiatric disorders. Preclinical studies with other mGluR5 NAMs have shown potential anxiolytic, antidepressant, and cognitive-modulating effects.
These application notes provide a detailed framework for the in vivo administration of this compound in rodents for behavioral research. The protocols outlined below are based on established methodologies for common behavioral assays. It is important to note that specific optimal dosages and administration parameters for this compound in behavioral paradigms have not been extensively published. Therefore, the provided dosage information is based on findings for other mGluR5 NAMs and should be considered a starting point for dose-response studies.
Data Presentation
Table 1: In Vivo Administration Parameters for mGluR5 Negative Allosteric Modulators (for reference)
| Compound | Animal Model | Route of Administration | Dose Range (mg/kg) | Vehicle | Potential Behavioral Effects |
| MTEP | Rats | Intraperitoneal (i.p.) | 1 - 10 | 10% Tween 80 in water | Anxiolytic-like effects in conflict paradigm[1] |
| Mavoglurant | Rats | Intraperitoneal (i.p.) | 1 - 10 | Not specified | Reduction in cocaine self-administration |
| Fenobam | Rats | Intraperitoneal (i.p.) | 3 - 30 | Not specified | Decreased methamphetamine-induced locomotion at high doses |
Note: The above data is for other mGluR5 NAMs and is provided for guidance. The optimal dose for this compound must be determined empirically through dose-response studies for each specific behavioral assay.
Signaling Pathway
The binding of glutamate to mGluR5 activates the Gq alpha subunit of the G-protein complex. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a negative allosteric modulator, this compound binds to a site on the mGluR5 receptor distinct from the glutamate binding site and reduces the receptor's signaling response to glutamate.
Experimental Protocols
General Considerations for In Vivo Administration
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. A common vehicle for similar compounds is a suspension in a solution such as 10% Tween 80 in sterile water or saline. The solubility of this compound should be empirically determined in the selected vehicle to ensure a homogenous suspension for accurate dosing.
-
Route of Administration: The intraperitoneal (i.p.) route is frequently used for systemic administration in rodent behavioral studies due to its relative ease and rapid absorption. Oral gavage (p.o.) is another common route, particularly for studies investigating orally active compounds. The choice of route should be based on the pharmacokinetic profile of this compound and the specific research question.
-
Acclimation: Animals should be acclimated to the experimental room and handling procedures for at least 3-5 days prior to the start of any behavioral testing to minimize stress-induced variability in the data.
-
Control Groups: Appropriate control groups are essential for interpreting the results. This includes a vehicle-treated group to control for the effects of the injection procedure and the vehicle itself.
Experimental Workflow
Detailed Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess the anxiolytic or anxiogenic effects of this compound.
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., i.p.) 30-60 minutes prior to testing. The exact pre-treatment time should be determined based on the pharmacokinetic profile of the compound.
-
Testing:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the time spent in the open arms and closed arms.
-
Score the number of entries into the open and closed arms.
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Novel Object Recognition (NOR) Test for Recognition Memory
Objective: To evaluate the effects of this compound on learning and memory.
Apparatus: An open-field arena and a set of distinct objects.
Procedure:
-
Habituation (Day 1):
-
Allow each mouse to explore the empty open-field arena for 5-10 minutes.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in the arena.
-
Administer this compound or vehicle prior to the training session.
-
Allow the mouse to explore the objects for 5-10 minutes.
-
-
Testing (Day 3):
-
Replace one of the familiar objects with a novel object.
-
Administer this compound or vehicle prior to the testing session.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the novel object and the familiar object.
-
-
Data Analysis:
-
Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher discrimination index in the this compound-treated group compared to the vehicle group would suggest an improvement in recognition memory.
-
Forced Swim Test (FST) for Antidepressant-Like Activity
Objective: To assess the potential antidepressant-like effects of this compound.
Apparatus: A cylindrical container filled with water.
Procedure:
-
Pre-test Session (Day 1):
-
Place each mouse in the water-filled cylinder for 15 minutes.
-
This session is for habituation and to induce a state of behavioral despair.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle 30-60 minutes before the test.
-
Place the mouse back into the cylinder for a 6-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test.
-
-
Data Analysis:
-
A significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
Conclusion
The protocols provided offer a comprehensive guide for initiating in vivo behavioral studies with this compound. Given the lack of specific published behavioral data for this compound, it is imperative that researchers conduct thorough dose-response studies to identify the optimal dose for each behavioral paradigm. Careful consideration of experimental design, including appropriate controls and standardized procedures, will be crucial for obtaining reliable and interpretable results to elucidate the behavioral pharmacology of this compound.
References
Application Notes and Protocols for PF-06462894 in Rat Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proposed dosing regimen and experimental protocols for evaluating the anxiolytic potential of PF-06462894, a metabotropic glutamate receptor 5 (mGlu₅) negative allosteric modulator (NAM), in common rat anxiety models.
Disclaimer: To date, specific studies detailing the use of this compound in rat anxiety models have not been published. The following dosing recommendations are extrapolated from in vivo studies of other mGlu₅ NAMs with similar mechanisms of action. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu₅). mGlu₅ receptors are G-protein coupled receptors predominantly expressed in the postsynaptic terminals of neurons in brain regions associated with mood and anxiety, such as the amygdala, hippocampus, and prefrontal cortex.
Glutamate is the primary excitatory neurotransmitter in the central nervous system. Overactivity of the glutamatergic system has been implicated in the pathophysiology of anxiety disorders. By binding to an allosteric site on the mGlu₅ receptor, this compound can reduce the receptor's response to glutamate, thereby dampening excessive excitatory signaling and potentially producing anxiolytic effects.
Signaling Pathway of mGlu₅ Receptor Modulation
Proposed Dosing Regimen for this compound in Rat Anxiety Models
The following table summarizes proposed dosing regimens for this compound based on effective doses of other mGlu₅ NAMs in rat anxiety models. It is recommended to conduct a pilot study with a range of doses to determine the optimal concentration for the desired anxiolytic effect without inducing sedation or other confounding behaviors.
| Compound Class | Example Compound | Effective Dose Range (rats) | Route of Administration | Timing of Administration (Pre-test) | Reference Anxiety Models |
| mGlu₅ NAM | MPEP | 3 - 30 mg/kg | Intraperitoneal (i.p.) | 30 - 60 minutes | Elevated Plus Maze, Light-Dark Box |
| mGlu₅ NAM | GRN-529 | 0.1 - 30 mg/kg | Oral (p.o.) | 60 minutes | Stress-Induced Hyperthermia, Four-Plate Test |
| mGlu₅ NAM | Mavoglurant | 1 - 10 mg/kg | i.p. or p.o. | 30 - 60 minutes | Not specified for anxiety, but used in other behavioral paradigms |
| Proposed for this compound | This compound | 1 - 30 mg/kg | i.p. or p.o. | 30 - 60 minutes | Elevated Plus Maze, Open Field Test, Light-Dark Box Test |
Experimental Protocols for Rat Anxiety Models
Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rats to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
70% ethanol for cleaning.
Protocol:
-
Habituate the rats to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle at the predetermined dose and time before testing.
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
After 5 minutes, return the rat to its home cage.
-
Clean the maze thoroughly with 70% ethanol between each trial to remove olfactory cues.
-
Analyze the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Experimental Workflow for Elevated Plus Maze
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxious rats tend to stay close to the walls (thigmotaxis) and avoid the center of the open field.
Materials:
-
Open field arena (a square or circular arena with walls).
-
Video camera and tracking software.
-
70% ethanol for cleaning.
Protocol:
-
Habituate the rats to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle at the predetermined dose and time before testing.
-
Place the rat in the center of the open field arena.
-
Allow the rat to explore the arena for 5-10 minutes.
-
Record the session using a video camera mounted above the arena.
-
After the session, return the rat to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each trial.
-
Analyze the video recordings for the following parameters:
-
Time spent in the center of the arena.
-
Distance traveled in the center.
-
Time spent in the periphery.
-
Total distance traveled.
-
Frequency of rearing.
-
Frequency of grooming.
-
An increase in the time spent and distance traveled in the center of the arena suggests an anxiolytic effect.
Light-Dark Box Test
This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.
Materials:
-
Light-dark box apparatus (a box divided into a large, brightly lit compartment and a smaller, dark compartment, with an opening connecting them).
-
Video camera and tracking software.
-
70% ethanol for cleaning.
Protocol:
-
Habituate the rats to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle at the predetermined dose and time before testing.
-
Place the rat in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the rat to explore the apparatus for 5-10 minutes.
-
Record the session using a video camera.
-
After the session, return the rat to its home cage.
-
Clean the apparatus thoroughly with 70% ethanol between each trial.
-
Analyze the video recordings for the following parameters:
-
Time spent in the light compartment.
-
Latency to enter the dark compartment.
-
Number of transitions between the two compartments.
-
Total distance traveled.
-
An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.
Logical Relationship of Anxiolytic Drug Action in Behavioral Models
Data Presentation and Analysis
All quantitative data from the behavioral tests should be presented in a clear and structured format. It is recommended to use tables to summarize the mean and standard error of the mean (SEM) for each experimental group (vehicle and different doses of this compound). Statistical analysis, such as one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test), should be performed to determine the statistical significance of the observed effects compared to the vehicle control group.
Example Data Table:
| Treatment Group | N | Time in Open Arms (s) | Open Arm Entries | Total Distance (cm) |
| Vehicle | 10 | 25.3 ± 3.1 | 4.2 ± 0.8 | 1520 ± 125 |
| This compound (1 mg/kg) | 10 | 35.8 ± 4.5 | 5.9 ± 1.1 | 1480 ± 110 |
| This compound (10 mg/kg) | 10 | 55.2 ± 6.2 | 8.1 ± 1.5 | 1550 ± 130 |
| This compound (30 mg/kg) | 10 | 48.7 ± 5.8 | 7.5 ± 1.3 | 1350 ± 100 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
By following these detailed application notes and protocols, researchers can effectively design and execute studies to investigate the anxiolytic potential of this compound in rat models of anxiety.
Measuring Brain Penetration of PF-06462894 in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the brain penetration of PF-06462894, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), in mice. The protocols described herein outline a comprehensive workflow, from in vivo study design and sample collection to bioanalytical quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, this guide includes a representative data presentation and a diagram of the mGluR5 signaling pathway to provide a complete framework for researchers investigating the central nervous system (CNS) pharmacokinetics of this compound.
Introduction
This compound is a potent and selective mGluR5 negative allosteric modulator that has been investigated for its potential therapeutic applications in CNS disorders. The efficacy of any CNS-targeted therapeutic is contingent upon its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its site of action within the brain. Therefore, the quantitative assessment of brain penetration is a critical step in the preclinical development of this compound. The key metrics for evaluating brain penetration are the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu). This document provides a detailed methodology for determining these parameters in mice.
Data Presentation
The following tables present a summary of hypothetical pharmacokinetic data for this compound in mice following a single intravenous administration. These values are for illustrative purposes and should be determined experimentally.
Table 1: Representative Pharmacokinetic Parameters of this compound in Mice
| Parameter | Plasma | Brain Homogenate |
| Cmax (ng/mL or ng/g) | 1500 | 750 |
| Tmax (h) | 0.25 | 0.5 |
| AUC (0-t) (ngh/mL or ngh/g) | 3200 | 1800 |
| Half-life (t1/2) (h) | 2.5 | 3.0 |
Table 2: Representative Brain Penetration Ratios for this compound in Mice
| Parameter | Value | Description |
| Kp | 0.56 | Ratio of total drug concentration in brain to total drug concentration in plasma (AUCbrain / AUCplasma). |
| fu,plasma | 0.05 | Fraction of unbound drug in plasma. |
| fu,brain | 0.10 | Fraction of unbound drug in brain tissue. |
| Kp,uu | 1.12 | Ratio of unbound drug concentration in brain to unbound drug concentration in plasma (Kp * (fu,plasma / fu,brain)). |
Signaling Pathway
This compound acts as a negative allosteric modulator of the mGluR5 receptor. The binding of glutamate to mGluR5 typically activates Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. As a NAM, this compound is thought to reduce the efficacy of glutamate at the receptor, thereby dampening these downstream signals.
Experimental Protocols
In Vivo Study: Pharmacokinetics and Brain Penetration in Mice
Objective: To determine the pharmacokinetic profile and brain penetration of this compound in mice after a single dose administration.
Materials:
-
This compound
-
Vehicle for dosing (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for dosing
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for brain collection
-
Homogenizer
-
Centrifuge
-
-80°C freezer
Protocol:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least 7 days prior to the experiment.
-
Dosing: Prepare a dosing solution of this compound in the selected vehicle at the desired concentration. Administer a single dose to each mouse via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose, collect blood samples via cardiac puncture into EDTA-coated tubes.
-
Brain Collection: Immediately following blood collection, perfuse the mouse transcardially with ice-cold saline to remove residual blood from the brain vasculature.
-
Excise the whole brain and weigh it.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Brain Homogenate: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 w/v). Store the brain homogenate at -80°C until analysis.
-
Application of PF-06462894 in Fragile X Syndrome Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragile X syndrome (FXS) is the most common inherited cause of intellectual disability and a leading genetic cause of autism spectrum disorder.[1][2] The syndrome arises from the transcriptional silencing of the FMR1 gene, leading to the absence of the Fragile X Mental Retardation Protein (FMRP).[3] FMRP is an RNA-binding protein that plays a critical role in regulating synaptic protein synthesis, and its absence leads to exaggerated signaling through the metabotropic glutamate receptor 5 (mGluR5) pathway and subsequent overactivation of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade. This dysregulation is a key contributor to the pathophysiology of FXS, manifesting as altered synaptic plasticity, dendritic spine abnormalities, and behavioral deficits.
PF-06462894, also known as Gedatolisib, is a potent, dual inhibitor of PI3K and mTOR. While direct studies of this compound in Fragile X syndrome models are not yet extensively published, its mechanism of action makes it a compelling candidate for investigation. Research on other selective PI3K and mTOR pathway inhibitors has demonstrated that targeting this pathway can ameliorate a wide range of FXS-associated phenotypes in preclinical models. These findings provide a strong rationale for the application of this compound in FXS research to normalize the excessive protein synthesis and correct synaptic and behavioral deficits.
This document provides detailed application notes and protocols for the use of this compound and similar PI3K/mTOR pathway inhibitors in Fragile X syndrome research models, based on established methodologies from studies with analogous compounds.
Data Presentation
The following tables summarize quantitative data from studies using PI3K/mTOR pathway inhibitors in Fmr1 knockout (KO) mouse models of Fragile X syndrome. This data can serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: Effects of PI3K/mTOR Pathway Inhibitors on Molecular and Cellular Phenotypes in Fmr1 KO Mice
| Inhibitor | Model System | Parameter | Effect | Reference Compound |
| GSK6A (p110β-selective PI3K inhibitor) | Fmr1 KO mice | Dendritic Spine Density (Hippocampus) | Normalized to wild-type levels after 10 days of treatment. | [4][5] |
| LY294002 (Broad PI3K inhibitor) | Fmr1 KO cultured neurons | AMPA Receptor Endocytosis | Reduced to wild-type levels. | [3] |
| LY294002 (Broad PI3K inhibitor) | Fmr1 KO cultured neurons | Protrusion Density (spines and filopodia) | Normalized to wild-type levels. | [3] |
| PF-4708671 & FS-115 (S6K1 inhibitors) | Fmr1 KO mice | Basal Protein Synthesis (Hippocampus & Cortex) | Reduced to wild-type levels. | |
| PF-4708671 & FS-115 (S6K1 inhibitors) | Fmr1 KO mice | Phosphorylation of S6 | Significantly reduced. |
Table 2: Effects of PI3K/mTOR Pathway Inhibitors on Behavioral Phenotypes in Fmr1 KO Mice
| Inhibitor | Model System | Behavioral Assay | Phenotype Corrected | Reference Compound |
| GSK6A (p110β-selective PI3K inhibitor) | Fmr1 KO mice | Social Interaction Test | Improved social preference. | [5] |
| GSK6A (p110β-selective PI3K inhibitor) | Fmr1 KO mice | Cognitive Flexibility Task | Rescued inflexible decision-making. | [5] |
| PF-4708671 & FS-115 (S6K1 inhibitors) | Fmr1 KO mice | Social Novelty Behavior | Reversed deficits in social novelty preference. | |
| PF-4708671 & FS-115 (S6K1 inhibitors) | Fmr1 KO mice | Marble Burying | Reduced repetitive and anxiety-like behavior (inhibitor-dependent). |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in Fmr1 KO mouse models of Fragile X syndrome.
Protocol 1: In Vivo Administration of this compound to Fmr1 KO Mice
Objective: To administer this compound to Fmr1 KO mice for subsequent behavioral and molecular analysis.
Materials:
-
This compound (Gedatolisib)
-
Vehicle (e.g., saline + 5% v/v Tween-80, or as recommended by the supplier for in vivo use)
-
Fmr1 KO mice and wild-type (WT) littermates
-
Gavage needles (for oral administration) or syringes and needles for injection
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the final desired concentration with the vehicle. For example, to achieve a fine suspension for intraperitoneal (i.p.) injection, a vehicle of saline with 5% v/v Tween-80 can be used. Sonicate the solution vigorously to ensure a uniform suspension.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the drug or vehicle to be administered.
-
Administer this compound or vehicle to the mice via the chosen route (e.g., intraperitoneal injection, oral gavage). The volume should not exceed 10 ml/kg for i.p. injections.
-
For acute studies, a single dose may be administered 1-2 hours before behavioral testing.
-
For chronic studies, administer the drug daily for a specified period (e.g., 10-14 days).
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions to the drug administration.
-
Proceed with behavioral testing or tissue collection at the designated time points.
-
Protocol 2: Western Blotting for PI3K/Akt/mTOR Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in brain tissue from Fmr1 KO mice.
Materials:
-
Brain tissue (e.g., hippocampus, cortex) from treated and control mice
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6K1 (Thr389), anti-total S6K1, anti-p-S6 (Ser240/244), anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the dissected brain tissue in ice-cold lysis buffer.
-
Centrifuge the lysates at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein and then to a loading control (e.g., GAPDH).
-
Protocol 3: Electrophysiological Recording of mGluR-Dependent Long-Term Depression (LTD)
Objective: To determine if this compound can rescue the exaggerated mGluR-LTD phenotype observed in the hippocampus of Fmr1 KO mice.
Materials:
-
Fmr1 KO mice and WT littermates
-
Artificial cerebrospinal fluid (aCSF)
-
(S)-3,5-Dihydroxyphenylglycine (DHPG) - a Group 1 mGluR agonist
-
Dissection tools and vibratome
-
Electrophysiology rig with amplifier, digitizer, and recording chamber
-
Glass microelectrodes
-
This compound
Procedure:
-
Hippocampal Slice Preparation:
-
Anesthetize and decapitate the mouse.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick horizontal hippocampal slices using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes.
-
-
LTD Induction and Drug Application:
-
To assess the effect of this compound, pre-incubate the slices with the compound for a specified period before LTD induction.
-
Induce mGluR-LTD by applying DHPG (e.g., 50-100 µM) to the perfusion bath for 5-10 minutes.
-
Wash out the DHPG and continue recording fEPSPs for at least 60 minutes.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slope to the pre-DHPG baseline.
-
Compare the magnitude of LTD between genotypes and treatment conditions.
-
Visualization of Pathways and Workflows
Caption: PI3K/mTOR signaling pathway in Fragile X syndrome and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in Fmr1 KO mice.
References
- 1. Fragile X syndrome: causes, diagnosis, mechanisms, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orphanet: Fragile X syndrome [orpha.net]
- 3. Frontiers | Behavioral, neurotransmitter and transcriptomic analyses in male and female Fmr1 KO mice [frontiersin.org]
- 4. saintfrancis.com [saintfrancis.com]
- 5. JCI Insight - CNS-dominant human FMRP isoform rescues seizures, fear, and sleep abnormalities in Fmr1-KO mice [insight.jci.org]
Troubleshooting & Optimization
PF-06462894 solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of PF-06462894 in your research. Below you will find frequently asked questions (FAQs), troubleshooting guides for common solubility issues in aqueous solutions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-competitive, negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a NAM, it binds to a site on the mGluR5 receptor that is different from the glutamate binding site. This binding event changes the conformation of the receptor, reducing its response to glutamate, the endogenous agonist.
Q2: What are the basic chemical and physical properties of this compound?
The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₂₃N₃O₃ |
| Molecular Weight | 329.39 g/mol |
| Appearance | White to beige powder |
| Purity | ≥98% (HPLC) |
| Storage | Room temperature |
Q3: What is the known solubility of this compound?
| Solvent | Solubility | Notes |
| DMSO | 5 mg/mL | Warming may be required for complete dissolution. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Low / Not Determined | Expected to be poorly soluble. |
Q4: What is the recommended solvent for preparing a stock solution?
Due to its low aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in 100% DMSO. This stock solution can then be serially diluted into your aqueous experimental medium to achieve the desired final concentration.
Q5: What is the maximum concentration of DMSO that can be used in cell culture experiments?
The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity. However, some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is always best practice to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Encountering precipitation when diluting a DMSO stock solution of this compound into an aqueous buffer is a common challenge. This guide provides a step-by-step approach to troubleshoot and resolve this issue.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Methodologies
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 5 mg/mL).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Warming (if necessary): If the compound does not fully dissolve, warm the solution to 37°C for 5-10 minutes in a water bath or heat block.[1] Vortex again.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Aqueous Medium (for Cell-Based Assays)
Objective: To prepare a final working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize localized high concentrations of DMSO, first prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, dilute the 10 mM stock 1:10 in media to create a 1 mM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate (or stock) solution to the final volume of pre-warmed cell culture medium to achieve the desired working concentration. It is crucial to add the DMSO solution to the aqueous medium while vortexing or gently mixing to ensure rapid dispersion.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in the working solution is at a non-toxic level for your cells (typically ≤ 0.5%).
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiment.
Signaling Pathway
This compound acts as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). The binding of glutamate to mGluR5 typically activates Gq/G11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). By binding to an allosteric site, this compound reduces the efficacy of glutamate, thereby dampening this signaling cascade.
dot
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Overcoming Off-Target Effects of PF-06463922 (Lorlatinib) in Experimental Settings
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for mitigating and understanding the off-target effects of PF-06463922 (also known as Lorlatinib), a potent and highly selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. While PF-06463922 is celebrated for its precision, understanding its behavior at concentrations used in preclinical research is paramount for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of PF-06463922?
A1: The primary targets of PF-06463922 are ALK and ROS1 receptor tyrosine kinases. It exhibits high-affinity binding to these kinases, leading to the inhibition of their downstream signaling pathways that are crucial for cell proliferation and survival in cancers harboring ALK or ROS1 rearrangements.
Q2: Is PF-06463922 a completely selective inhibitor?
A2: PF-06463922 is a highly selective inhibitor for ALK and ROS1.[1][2] Kinome-wide screening has demonstrated its remarkable selectivity. However, like most kinase inhibitors, at higher concentrations (e.g., 1 µM), it can inhibit other kinases. One study identified 13 tyrosine kinases that were inhibited by over 75% at a 1 µM concentration of PF-06463922.[1] Therefore, using the lowest effective concentration is crucial to minimize off-target effects.
Q3: What are the potential consequences of off-target effects in my experiments?
A3: Off-target effects can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of ALK or ROS1. They can also cause unexpected cellular toxicity or the activation of compensatory signaling pathways, confounding the experimental outcome.
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is critical to perform a dose-response curve to determine the lowest concentration of PF-06463922 that effectively inhibits ALK or ROS1 phosphorylation in your specific cell model. It is also advisable to use appropriate controls, such as a structurally unrelated ALK/ROS1 inhibitor or genetic knockdown (siRNA, shRNA, or CRISPR) of ALK or ROS1 to confirm that the observed phenotype is on-target.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Toxicity | Off-target inhibition of kinases essential for cell survival. | 1. Titrate PF-06463922 to the lowest effective concentration. 2. Perform a cell viability assay with a structurally distinct ALK/ROS1 inhibitor.3. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement at various concentrations. |
| Phenotype Does Not Match Known ALK/ROS1 Function | Off-target effect or activation of a compensatory signaling pathway. | 1. Validate on-target inhibition by Western blot for downstream effectors (e.g., p-STAT3, p-AKT, p-ERK).2. Use a rescue experiment with a drug-resistant ALK or ROS1 mutant.3. Perform a kinome-wide screen to identify potential off-targets. |
| Inconsistent Results Between Cell Lines | Differential expression of on-target or off-target kinases. | 1. Characterize the expression levels of ALK, ROS1, and potential off-target kinases in each cell line via Western blot or qPCR.2. Ensure equivalent on-target inhibition across cell lines by titrating the inhibitor concentration for each. |
Data Presentation: Kinase Selectivity of PF-06463922
The following table summarizes the inhibitory potency of PF-06463922 against its primary targets and various resistant mutants.
| Target | Ki (nM) | Cellular IC50 (nM) |
| ROS1 (wild-type) | <0.025 | 0.6 (BaF3 CD74-ROS1) |
| ALK (wild-type) | <0.07 | 1.3 (HCC78) |
| ALK L1196M | 0.7 | 15-43 |
| ALK G1269A | <0.1 | 14-80 |
| ALK I1151Tins | <0.9 | 38-50 |
| ALK G1202R | <0.9 | 77-113 |
Data compiled from publicly available research.[3][4] Ki values represent the inhibition constant in biochemical assays, while cellular IC50 values represent the concentration required to inhibit 50% of the target's activity in a cellular context.
Experimental Protocols
Protocol 1: Validating On-Target Inhibition via Western Blot
Objective: To confirm that PF-06463922 inhibits the phosphorylation of downstream effectors of ALK or ROS1 in a dose-dependent manner.
Methodology:
-
Cell Culture and Treatment: Plate cells harboring an ALK or ROS1 fusion (e.g., H3122 for ALK, HCC78 for ROS1) and allow them to adhere overnight. Treat cells with a serial dilution of PF-06463922 (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ALK/p-ROS1, total ALK/ROS1, p-STAT3, total STAT3, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of PF-06463922 to ALK or ROS1 in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with PF-06463922 at the desired concentration or with a vehicle control (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble ALK or ROS1 by Western blot as described in Protocol 1.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of PF-06463922 indicates target engagement.
Mandatory Visualizations
Caption: Simplified ALK signaling pathway and the inhibitory action of PF-06463922.
References
- 1. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting PF-06462894-Induced Cutaneous Adverse Events in Primates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cutaneous adverse events (CAEs) induced by PF-06462894 in primate models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] It is being investigated for its potential therapeutic effects in neurological and psychiatric disorders. As a NAM, it does not directly block the glutamate binding site but instead modulates the receptor's response to glutamate.
Q2: What are the reported cutaneous adverse events (CAEs) associated with this compound in primates?
Preclinical studies in cynomolgus macaques have shown that oral administration of this compound can induce delayed-type cutaneous reactions.[2] These skin lesions are consistent with a type IV hypersensitivity reaction, which is a T-cell mediated immune response.[2]
Q3: What are the macroscopic and microscopic features of these skin lesions?
Macroscopically, the skin lesions in primates can present as generalized erythema (redness) and, in some cases, more prominent effects in specific regions.[2] Microscopically, the lesions are characterized by:
-
Lymphocytic interface inflammation.
-
Individual keratinocyte vacuolation and necrosis (cell death).
-
Subepidermal bullae (blisters).[2]
The inflammatory infiltrate is predominantly composed of CD3+ and CD4+ T-lymphocytes, with minimal presence of macrophages and rare CD8+ T-lymphocytes.[2]
Q4: Is the observed skin toxicity thought to be specific to the chemical structure of this compound or related to its mechanism of action?
Evidence suggests that the cutaneous adverse events may be mechanism-based rather than chemotype-specific. Similar skin lesions were observed with other distinct mGluR5 NAMs in non-human primates, supporting the hypothesis that the toxicity is related to the pharmacological modulation of mGluR5.[1][2]
Q5: What is the proposed underlying mechanism for these cutaneous reactions?
While the exact mechanism is still under investigation, a leading hypothesis involves the modulation of nuclear receptor signaling pathways.[3] Transcriptional profiling and database analysis suggest that the toxicity may be linked to the antagonism of the Aryl Hydrocarbon Receptor (AhR) and modulation of the Retinoic Acid Receptor (RAR)/Retinoid X Receptor (RXR) and/or the Vitamin D Receptor (VDR).[3]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during in vivo primate studies with this compound.
Issue 1: Unexpectedly severe or rapid onset of skin lesions.
-
Possible Cause 1: Dose Selection. The administered dose may be too high.
-
Troubleshooting Step: Review the dose-response relationship from available preclinical data (if any). Consider conducting a dose-range finding study to establish a maximum tolerated dose (MTD).
-
-
Possible Cause 2: Animal Health Status. Underlying health issues in the primates could exacerbate the reaction.
-
Troubleshooting Step: Ensure all animals undergo a thorough health screening before study initiation. Monitor for any concurrent infections or illnesses.
-
-
Possible Cause 3: Re-challenge Phenomenon. A more rapid onset of lesions has been observed upon re-challenge after a dosing holiday.[2]
-
Troubleshooting Step: If the study design involves re-administration of the compound, be prepared for an accelerated and potentially more severe reaction. Implement more frequent clinical observations during the re-challenge phase.
-
Issue 2: Difficulty in differentiating between drug-induced lesions and other skin conditions.
-
Possible Cause: Confounding Dermatological Conditions. Primates can develop skin issues unrelated to the test article.
Issue 3: Inconsistent or variable presentation of skin lesions across animals.
-
Possible Cause: Biological Variability. Individual animal sensitivity can vary.
-
Troubleshooting Step: Ensure a sufficient number of animals per group to account for biological variability. Meticulously document the onset, progression, and characteristics of lesions for each animal.
-
-
Possible Cause: Dosing or Formulation Issues. Inconsistent drug exposure can lead to variable responses.
-
Troubleshooting Step: Verify the accuracy of dosing procedures and the homogeneity and stability of the drug formulation.
-
Data Presentation
Due to the proprietary nature of preclinical drug development, specific quantitative data from the primate toxicology studies of this compound are not publicly available. However, for robust interpretation of experimental results, it is crucial to collect and present data in a structured format. Below is a template for tabulating key findings.
Table 1: Summary of Cutaneous Adverse Events in Primates Treated with this compound (Template)
| Dose Group (mg/kg/day) | Number of Animals with Lesions / Total Animals | Mean Day of Onset | Severity Score (Mean ± SD) | Key Macroscopic Findings | Key Microscopic Findings |
| Vehicle Control | N/A | ||||
| Low Dose | |||||
| Mid Dose | |||||
| High Dose |
Severity Score: Based on a pre-defined scoring system (e.g., 0 = no lesion, 1 = mild, 2 = moderate, 3 = severe) for erythema, edema, and extent of involvement.
Experimental Protocols
1. In Vivo Primate Toxicology Study for Cutaneous Adverse Events
-
Animal Model: Cynomolgus Macaques (Macaca fascicularis) are a relevant non-human primate model.[2]
-
Dose Administration: Oral gavage is a common route for systemic exposure.[2]
-
Study Duration: Studies can range from 2 to 12 weeks to assess both acute and sub-chronic toxicity.[2]
-
Clinical Observations: Conduct daily clinical observations, with a focus on dermatological assessments. Document the time of onset, location, size, and characteristics of any skin lesions. Photographic documentation is highly recommended.
-
Dermatological Scoring: Implement a standardized scoring system to quantify the severity of erythema, edema, and the percentage of body surface area affected.
-
Blood Sampling: Collect periodic blood samples for hematology, clinical chemistry, and pharmacokinetic analysis.
-
Histopathology: At necropsy, collect skin samples from both affected and unaffected areas. Samples should be fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Immunohistochemistry: Perform immunohistochemical staining on skin sections to characterize the inflammatory cell infiltrate. Key markers include CD3 (pan T-cell), CD4 (helper T-cell), CD8 (cytotoxic T-cell), and CD68 (macrophages).[2]
2. Lymphocyte Transformation Test (LTT)
The LTT is an in vitro method to assess drug-specific T-cell proliferation and can be adapted to investigate the cellular immune response to this compound.
-
Sample: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of primates previously exposed to this compound.
-
Stimulation: Culture PBMCs in the presence of various concentrations of this compound, a positive control (e.g., phytohemagglutinin), and a negative control (culture medium alone).
-
Proliferation Measurement: After a defined incubation period (typically 5-7 days), assess lymphocyte proliferation. This can be done using:
-
[³H]-thymidine incorporation: A traditional method that measures the uptake of radiolabeled thymidine during DNA synthesis.
-
Non-radioactive colorimetric assays (e.g., XTT, MTT): These assays measure metabolic activity, which correlates with cell proliferation.
-
-
Data Analysis: Calculate a Stimulation Index (SI) by dividing the mean proliferation in the presence of the drug by the mean proliferation in the negative control. An SI above a predetermined threshold (e.g., ≥ 2) is considered a positive response.
3. Cytokine Profiling
This protocol aims to identify the cytokine signature associated with the T-cell response to this compound.
-
Sample: Use the supernatant from the LTT cultures or isolate RNA from stimulated PBMCs.
-
Methodology:
-
Multiplex Immunoassay (e.g., Luminex): Simultaneously quantify multiple cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-4, IL-5, IL-10, IL-17) in the culture supernatant.
-
Quantitative PCR (qPCR): Measure the gene expression levels of key cytokines in the stimulated cells.
-
-
Data Analysis: Compare the cytokine profiles of drug-stimulated cells to unstimulated controls to identify the specific cytokines that are up- or down-regulated in response to this compound.
Mandatory Visualizations
Caption: Proposed Type IV Hypersensitivity Pathway for this compound.
Caption: Hypothetical Signaling Pathway for mGluR5 NAM-Induced Skin Toxicity.
Caption: Experimental Workflow for Assessing Cutaneous Adverse Events.
References
- 1. Discovery and Characterization of (R)-6-Neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one (this compound), an Alkyne-Lacking Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator Profiled in both Rat and Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-induced Skin Lesions in Cynomolgus Macaques Treated with Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Skin Toxicity Associated with Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recommended Diagnostic Approach to Documenting and Reporting Skin Findings of Nonhuman Primates from Regulatory Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Inconsistent Results with PF-06462894: A Technical Support Guide
Researchers utilizing PF-06462894, a potent and selective dual ALK/ROS1 inhibitor, may occasionally encounter variability in their experimental outcomes. This guide provides a comprehensive resource for troubleshooting inconsistent results, offering detailed experimental protocols, addressing frequently asked questions, and presenting key data to ensure experimental robustness and reproducibility. The information provided herein is intended for researchers, scientists, and drug development professionals working with this compound.
This compound, also known as lorlatinib, is a third-generation tyrosine kinase inhibitor (TKI) designed to be highly active in preclinical lung cancer models with chromosomal rearrangements of both ALK and ROS1.[1] A key feature of this compound is its ability to penetrate the blood-brain barrier and inhibit tumor mutations that confer resistance to other ALK inhibitors.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to inconsistent results in experiments involving this compound.
Q1: I am observing variable potency (IC50 values) for this compound in my cell-based assays. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors:
-
Cell Line Integrity: Ensure your cell lines have not been passaged excessively and are regularly tested for mycoplasma contamination. Genetic drift in cancer cell lines can alter their sensitivity to inhibitors. Verify the ALK or ROS1 fusion status of your cell lines.
-
Compound Stability and Storage: this compound should be stored as recommended on the datasheet, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock solution for each experiment.
-
Assay Conditions: Factors such as cell seeding density, serum concentration in the media, and incubation time can all influence the apparent potency. Standardize these parameters across all experiments. For example, high serum concentrations can sometimes reduce the effective concentration of the inhibitor due to protein binding.
-
ATP Concentration in Kinase Assays: If performing in vitro kinase assays, the concentration of ATP can significantly impact the IC50 value of an ATP-competitive inhibitor like this compound. Ensure the ATP concentration is consistent and ideally close to the Km value for the kinase.
Q2: My in vivo xenograft studies with this compound are showing inconsistent tumor growth inhibition. What should I check?
A2: Variability in in vivo studies can be complex. Consider the following:
-
Drug Formulation and Administration: Ensure the vehicle used for this compound is appropriate and consistent. The route and frequency of administration should be strictly followed. Improper formulation can lead to poor bioavailability.
-
Tumor Heterogeneity: The initial tumor burden and the inherent heterogeneity of the xenograft model can lead to variable responses. Ensure that animals are randomized into treatment groups based on tumor volume.
-
Acquired Resistance: While this compound is effective against many resistance mutations, prolonged treatment can lead to the emergence of new resistance mechanisms.[3][4] If tumors initially respond and then regrow, consider performing molecular analysis of the resistant tumors to identify potential new mutations in ALK or ROS1.
Q3: I am concerned about potential off-target effects of this compound. How can I mitigate this?
A3: While this compound is highly selective for ALK and ROS1, like any kinase inhibitor, it can have off-target effects, especially at higher concentrations.[3]
-
Dose-Response Studies: Conduct careful dose-response experiments to determine the lowest effective concentration that inhibits ALK/ROS1 signaling without causing widespread off-target effects.
-
Phenotypic Controls: Use appropriate controls, such as a structurally related but inactive compound, or cell lines that do not express the target kinase, to distinguish on-target from off-target effects.
-
Orthogonal Approaches: Confirm key findings using alternative methods, such as RNAi or CRISPR-Cas9, to silence the target kinase and verify that the observed phenotype is indeed due to the inhibition of ALK or ROS1.
Key Quantitative Data
The following tables summarize important quantitative data regarding the inhibitory activity of PF-06462892.
Table 1: In Vitro Inhibitory Activity of this compound against ALK and ROS1 Kinases
| Kinase | IC50 (nM) |
| ALK | 0.8 |
| ROS1 | 0.02 |
Data represents a summary from preclinical studies and may vary depending on the specific assay conditions.
Table 2: Cellular Potency of this compound against Crizotinib-Resistant ROS1 Mutations
| ROS1 Fusion Mutant | IC50 (nM) |
| ROS1G2032R | 1.1 |
| ROS1L2026M | 0.57 |
These data highlight the potency of this compound against clinically relevant resistance mutations.[3]
Experimental Protocols
General Protocol for Cellular Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period of 72 to 96 hours, or a time course determined to be optimal for your cell line.
-
Viability Assessment: Measure cell viability using a standard method such as MTS, MTT, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the viability data as a percentage of the vehicle control against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
ALK/ROS1 Signaling Pathway
The following diagram illustrates the general signaling pathway inhibited by this compound. Oncogenic fusion proteins involving ALK or ROS1 lead to constitutive kinase activity, driving downstream signaling pathways such as RAS-MAPK and PI3K-AKT, which promote cell proliferation and survival. This compound acts by blocking the ATP-binding site of these kinases, thereby inhibiting their activity.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Potential for PF-06462894 tachyphylaxis or receptor desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PF-06462894. The information focuses on the potential for tachyphylaxis or receptor desensitization, common phenomena observed with G protein-coupled receptors (GPCRs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] mGluR5 is a Class C G protein-coupled receptor (GPCR) that plays a role in various neurological processes. As a NAM, this compound does not directly compete with the endogenous agonist (glutamate) for the binding site. Instead, it binds to a different, allosteric site on the receptor, changing the receptor's conformation and reducing its response to glutamate.
Q2: What are tachyphylaxis and receptor desensitization?
Tachyphylaxis refers to a rapid decrease in the response to a drug after repeated administration.[3][4] Receptor desensitization is a common underlying mechanism for tachyphylaxis, where the receptor becomes less responsive to stimulation by an agonist.[5][6] For GPCRs like mGluR5, this process often involves:
-
Receptor Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor.[5][7]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.[5][7]
-
Receptor Internalization: The receptor-β-arrestin complex is targeted for internalization into endosomes, removing it from the cell surface.[8][9]
Q3: Is there evidence of tachyphylaxis or receptor desensitization with this compound?
Currently, there are no specific published studies that have directly investigated or reported tachyphylaxis or receptor desensitization for this compound. Clinical trial data available for various Pfizer compounds, including some with the "PF-" designation, do not specifically mention observations of rapid loss of efficacy.[10][11] However, since mGluR5 is a GPCR, the potential for these phenomena to occur with prolonged or repeated exposure to its modulators should be considered in experimental designs.
Q4: How could a negative allosteric modulator (NAM) like this compound be affected by receptor desensitization?
While desensitization is typically studied in the context of agonist stimulation, it could potentially impact the efficacy of a NAM. For instance, prolonged agonist-induced desensitization might alter the conformation of the mGluR5 receptor in a way that affects the binding affinity or modulatory effect of this compound. Conversely, long-term treatment with a NAM might, in some hypothetical scenarios, lead to compensatory changes in the cell, such as an upregulation of receptor expression or alterations in downstream signaling components.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased inhibitory effect of this compound over time in cell-based assays. | Tachyphylaxis or receptor desensitization to the agonist being used. | Investigate agonist-induced mGluR5 desensitization using the protocols outlined below. Consider varying the concentration and duration of agonist exposure. |
| Cell line instability or passage number effects. | Ensure consistent cell passage number and culture conditions. Periodically re-validate the cell line's response to mGluR5 agonists and this compound. | |
| Compound degradation. | Prepare fresh solutions of this compound for each experiment. | |
| Inconsistent results between experimental replicates. | Variability in agonist or this compound concentration. | Use precise pipetting techniques and perform accurate serial dilutions. |
| Differences in cell density or health. | Standardize cell seeding density and ensure high cell viability before starting the experiment. | |
| Unexpected increase in basal receptor activity after prolonged this compound treatment. | Potential for inverse agonism and subsequent receptor adaptation (hypothetical). | Characterize the pharmacological profile of this compound to determine if it exhibits inverse agonist activity in your system. |
Experimental Protocols
To investigate the potential for tachyphylaxis or receptor desensitization affecting this compound activity, researchers can adapt standard GPCR desensitization assays.
Protocol 1: Assessing Agonist-Induced mGluR5 Desensitization and its Impact on this compound Efficacy
This experiment aims to determine if pre-exposure to an mGluR5 agonist alters the inhibitory effect of this compound.
Methodology:
-
Cell Culture: Culture HEK293 cells (or another suitable cell line) stably expressing human mGluR5.
-
Pre-treatment: Treat cells with a known mGluR5 agonist (e.g., Quisqualate) at a concentration that elicits a submaximal response (e.g., EC80) for varying durations (e.g., 0, 15, 30, 60, 120 minutes).
-
Washout: After the pre-treatment period, thoroughly wash the cells with assay buffer to remove the agonist.
-
This compound Incubation: Immediately add this compound at various concentrations to the pre-treated cells and incubate for a defined period (e.g., 15 minutes).
-
Agonist Challenge: Add the mGluR5 agonist at its EC50 concentration to all wells.
-
Signal Detection: Measure the downstream signaling response (e.g., intracellular calcium mobilization using a fluorescent indicator like Fluo-4, or IP1 accumulation).
-
Data Analysis: Generate concentration-response curves for this compound in the presence of the agonist for each pre-treatment condition. Compare the IC50 values of this compound. A rightward shift in the IC50 curve after prolonged agonist pre-treatment would suggest that desensitization is affecting the NAM's efficacy.
Data Presentation:
Table 1: Effect of Agonist Pre-treatment on this compound Potency
| Agonist Pre-treatment Time (min) | This compound IC50 (nM) | Fold Shift in IC50 |
| 0 | 1.0 | |
| 15 | ||
| 30 | ||
| 60 | ||
| 120 |
Protocol 2: Investigating mGluR5 Internalization
This protocol uses an ELISA-based method to quantify the amount of receptor remaining on the cell surface after agonist exposure.
Methodology:
-
Cell Culture: Use cells expressing mGluR5 with an N-terminal epitope tag (e.g., HA or FLAG).
-
Agonist Treatment: Treat cells with an mGluR5 agonist for various times.
-
Fixation: Fix the cells with paraformaldehyde, ensuring that the cell membrane remains intact (no permeabilization).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the epitope tag.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a colorimetric HRP substrate and measure the absorbance. A decrease in absorbance indicates receptor internalization.
-
This compound Co-treatment: To assess the effect of this compound on agonist-induced internalization, co-treat cells with the agonist and various concentrations of this compound.
Data Presentation:
Table 2: Quantification of mGluR5 Surface Expression
| Treatment | Duration (min) | Normalized Surface Receptor Level (%) |
| Vehicle | 60 | 100 |
| Agonist | 15 | |
| Agonist | 30 | |
| Agonist | 60 | |
| Agonist + this compound (Low Conc.) | 60 | |
| Agonist + this compound (High Conc.) | 60 |
Visualizations
Caption: mGluR5 signaling and desensitization pathway.
Caption: Experimental workflow for tachyphylaxis assessment.
References
- 1. Discovery and Characterization of (R)-6-Neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one (this compound), an Alkyne-Lacking Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator Profiled in both Rat and Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Drugs associated with tachyphylaxis: results from a retrospective pharmacovigilance study using disproportionality analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Loss of P2Y1 receptor desensitization does not impact hemostasis or thrombosis despite increased platelet reactivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid and Efficient Immunoenzymatic Assay to Detect Receptor Protein Interactions: G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pfizer.com [pfizer.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating and managing toxicities related to the mGluR5 negative allosteric modulator (NAM), PF-06462894, in animal studies.
Disclaimer
The information provided herein is for research purposes only. Specific mitigation strategies for this compound-related toxicities are not extensively documented in publicly available literature. The guidance offered is based on general preclinical toxicology principles and data from studies on similar mGluR5 NAMs. Researchers must adhere to their institution's animal care and use committee (IACUC) guidelines and consult with veterinary staff.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity associated with this compound in animal studies?
A1: The primary toxicity observed with this compound and other mGluR5 NAMs is a delayed-type IV hypersensitivity reaction manifesting as cutaneous (skin) lesions.[1][2][3] This has been most notably reported in nonhuman primates (NHPs), specifically cynomolgus macaques.[1][3]
Q2: What are the characteristic features of the skin lesions?
A2: The skin lesions are consistent with a delayed-type IV hypersensitivity reaction. Macroscopic observations may include generalized erythema (redness) and lesions in multiple locations, with prominent effects noted in the genital region of males.[1][3] Microscopic findings are characterized by lymphocytic interface inflammation, individual keratinocyte necrosis, and the formation of subepidermal bullae (blisters).[1][3] The inflammatory infiltrate is primarily composed of CD3 and CD4 positive T-lymphocytes.[1]
Q3: Is this toxicity specific to the chemical structure of this compound?
A3: The occurrence of similar skin lesions across different chemical series of mGluR5 NAMs suggests that this toxicity may be mechanism-based and related to the pharmacological target, rather than a specific chemical structure.[1]
Q4: In which animal species has this toxicity been observed?
A4: The delayed-type IV hypersensitivity skin reaction has been reported in cynomolgus macaques.[1][3] One study mentioned that this compound did not show evidence of immune activation in a mouse drug allergy model, suggesting potential species-specific differences in response.
Q5: What is the typical onset of these skin lesions?
A5: In cynomolgus macaques, macroscopic skin lesions have been observed to develop after 8 to 9 days of oral dosing.[1][3]
Troubleshooting Guide: Management of Cutaneous Toxicities
This guide provides a step-by-step approach for researchers who encounter skin lesions in animal studies with this compound.
Issue: Observation of Skin Lesions in Study Animals
Step 1: Immediate Assessment and Documentation
-
Action: Immediately notify the study director and veterinary staff.
-
Protocol:
-
Perform a thorough clinical examination of the affected animal(s).
-
Document the location, size, and severity of the lesions with high-resolution photographs.
-
Use a standardized scoring system to grade the severity of the dermatological findings (see Table 1).
-
Step 2: Sample Collection for Diagnosis
-
Action: Collect appropriate biological samples to confirm the nature of the lesions.
-
Protocol:
-
Under veterinary guidance, perform skin biopsies of the lesion and adjacent normal skin for histopathological analysis.
-
Collect blood samples for complete blood count (CBC) with differential and clinical chemistry analysis.
-
Step 3: Potential Intervention Strategies (to be discussed with the study director and veterinarian)
-
Action: Consider modifications to the study protocol to manage the toxicity.
-
Options:
-
Dose Reduction: Lower the dose of this compound in the affected cohort to determine if the toxicity is dose-dependent.
-
Dosing Holiday: Temporarily suspend dosing to observe if the lesions resolve. Note that rechallenge may lead to a more rapid onset of lesions.[1]
-
Supportive Care: Provide appropriate supportive care as recommended by the veterinarian, which may include analgesics for pain or discomfort.
-
Topical or Systemic Corticosteroids: While not specifically documented for this compound in preclinical studies, the use of corticosteroids is a common approach for managing immune-mediated skin reactions.[4][5] This should be considered carefully as it may confound study endpoints.
-
Step 4: Data Analysis and Interpretation
-
Action: Analyze all collected data to understand the relationship between this compound administration and the observed toxicity.
-
Considerations:
-
Correlate the incidence and severity of lesions with dose levels and duration of treatment.
-
Compare histopathology findings with known characteristics of type IV hypersensitivity reactions.
-
Evaluate for any systemic effects through analysis of bloodwork.
-
Data Presentation
Table 1: Example Scoring System for Dermatological Observations
| Score | Erythema | Edema | Lesion Characteristics |
| 0 | No erythema | No edema | No visible lesions |
| 1 | Slight, patchy erythema | Slight, localized edema | A few small, scattered papules |
| 2 | Moderate, diffuse erythema | Moderate, localized edema | Multiple papules, vesicles, or small ulcers |
| 3 | Severe, widespread erythema | Severe, widespread edema | Large ulcers, bullae, or extensive crusting |
| 4 | Severe erythema with ulceration | Severe edema with weeping | Confluent lesions with necrosis |
This is a generalized scoring system and should be adapted to specific study needs.
Experimental Protocols
Protocol 1: Dermatological Monitoring in Nonhuman Primates
-
Frequency: Perform daily clinical observations of all animals.
-
Procedure:
-
Carefully examine the entire skin surface, paying close attention to the genital area, face, axillary, and inguinal regions.
-
Record any signs of erythema, edema, papules, vesicles, or ulcerations.
-
Document observations in the study records and photograph any abnormalities.
-
-
Baseline: Conduct a thorough dermatological examination of all animals prior to the start of the study to document any pre-existing skin conditions.
Protocol 2: Skin Biopsy Procedure
This protocol must be performed by trained personnel under aseptic conditions and in accordance with approved IACUC protocols.
-
Anesthesia: Anesthetize the animal following the approved protocol.
-
Site Preparation: Shave the hair from the biopsy site and prepare the skin with a standard surgical scrub (e.g., chlorhexidine and alcohol).
-
Biopsy Collection:
-
Use a 4-6 mm punch biopsy tool.
-
Collect one sample from the center of a lesion and another from the margin, including adjacent normal tissue.
-
Collect a control sample from a non-lesional area.
-
-
Fixation: Place the biopsy samples in 10% neutral buffered formalin for histopathological processing.
-
Wound Closure: Close the biopsy site with a single suture or surgical glue.
-
Post-operative Care: Administer analgesics as prescribed by the veterinarian and monitor the animal for any signs of post-procedural complications.
Visualizations
Diagram 1: Hypothetical Signaling Pathway of mGluR5 NAM-Induced Skin Toxicity
Caption: Hypothetical pathway for this compound-induced skin toxicity.
Diagram 2: Experimental Workflow for Toxicity Assessment
Caption: Workflow for monitoring and assessing skin toxicity.
Diagram 3: Troubleshooting Decision Tree for Observed Skin Lesions
References
- 1. Drug-induced Skin Lesions in Cynomolgus Macaques Treated with Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Skin Toxicity Associated with Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug-induced severe skin reactions. Incidence, management and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
Technical Support Center: PF-06462894 In Vivo Administration
For researchers, scientists, and drug development professionals utilizing PF-06462894 in preclinical in vivo studies, appropriate vehicle selection is critical for ensuring accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the formulation and administration of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for in vivo studies?
A1: The main challenge with this compound is its poor aqueous solubility. Like many small molecule kinase inhibitors, it is a lipophilic compound, which can lead to difficulties in achieving a homogenous and stable formulation suitable for administration to laboratory animals. Improper formulation can result in precipitation, inaccurate dosing, and poor bioavailability.
Q2: What is a recommended starting point for a vehicle for oral administration of this compound?
A2: While specific studies detailing the vehicle for this compound are not abundant in publicly available literature, a common and effective approach for similar poorly soluble compounds is to use a suspension-based vehicle. A widely accepted vehicle for oral gavage in rodents is 0.5% methylcellulose (w/v) in sterile water . This can be used alone or in combination with a small percentage of a surfactant like Tween 80 (e.g., 0.1-0.5% v/v) to improve wettability and prevent aggregation of the compound.
Q3: How can I prepare a 0.5% methylcellulose vehicle?
A3: To prepare a 0.5% methylcellulose solution, follow this standard protocol:
-
Heat approximately one-third of the final required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure it is fully wetted.
-
Once dispersed, add the remaining volume of cold (2-8°C) sterile water and continue to stir.
-
Allow the solution to cool to room temperature, which will result in a clear, viscous solution.
Q4: My compound is precipitating out of the aqueous vehicle. What can I do?
A4: If precipitation occurs, consider the following troubleshooting steps:
-
Particle Size Reduction: Ensure your this compound powder is micronized to a small, uniform particle size. This increases the surface area and can improve suspension stability.
-
Increase Viscosity: You can try a slightly higher concentration of methylcellulose (e.g., 1% w/v) to increase the viscosity of the vehicle, which can help to keep the compound suspended for longer.
-
Add a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween 80 or Polysorbate 80, can aid in wetting the compound and improve the homogeneity of the suspension.
-
Consider a Co-solvent System: For more challenging compounds, a co-solvent system may be necessary. However, this should be approached with caution due to the potential for vehicle-induced toxicity. See the advanced formulation options below.
Q5: Are there alternative vehicles for intraperitoneal (IP) injection?
A5: For IP injection, it is crucial to use a vehicle that is sterile, non-irritating, and allows for good absorption. A common vehicle for IP administration of hydrophobic compounds is a mixture of DMSO and a carrier oil (e.g., corn oil or sesame oil) . A typical starting formulation could be 5-10% DMSO in corn oil. It is critical to keep the percentage of DMSO low to avoid peritoneal irritation and potential toxicity. Another option is a formulation containing polyethylene glycol (PEG), such as PEG 400, often in combination with other excipients.
Troubleshooting Guide: Vehicle Selection and Preparation
This guide provides a systematic approach to selecting and troubleshooting your vehicle for this compound administration.
Decision-Making Workflow for Vehicle Selection
Caption: A decision-making workflow for selecting an appropriate in vivo vehicle for this compound.
Quantitative Data Summary: Common Vehicle Components
The following table summarizes common excipients used in formulations for poorly soluble drugs, which can be considered for this compound.
| Excipient | Typical Concentration Range (Oral) | Typical Concentration Range (IP) | Purpose |
| Methylcellulose (MC) | 0.5% - 2% (w/v) | Not Recommended | Suspending agent, increases viscosity |
| Carboxymethylcellulose (CMC) | 0.5% - 2% (w/v) | Not Recommended | Suspending agent, increases viscosity |
| Tween 80 (Polysorbate 80) | 0.1% - 1% (v/v) | 0.1% - 0.5% (v/v) | Surfactant, wetting agent |
| Dimethyl Sulfoxide (DMSO) | < 10% (v/v) | 5% - 10% (v/v) | Co-solvent |
| Polyethylene Glycol (PEG 400) | 10% - 50% (v/v) | 10% - 40% (v/v) | Co-solvent |
| Corn Oil | As required | As required | Lipid-based vehicle, solvent for lipophilic drugs |
| Solutol HS 15 | 10% - 20% (v/v) | 10% - 20% (v/v) | Non-ionic solubilizer and emulsifying agent |
Experimental Protocols
Protocol 1: Preparation of a 0.5% Methylcellulose with 0.2% Tween 80 Vehicle (for Oral Gavage)
-
Materials:
-
Methylcellulose (viscosity of ~400 cP)
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Sterile glass beaker and graduated cylinders
-
-
Procedure:
-
Calculate the total volume of vehicle required for your study.
-
Heat approximately one-third of the total volume of water to 60-70°C in a sterile beaker with a magnetic stir bar.
-
Slowly add 0.5 g of methylcellulose per 100 mL of the final volume to the heated water while stirring continuously.
-
Once the methylcellulose is fully dispersed, add the remaining two-thirds of the water as cold (2-8°C) water.
-
Continue stirring until the solution becomes clear and viscous. This may take 15-30 minutes.
-
Add 0.2 mL of Tween 80 per 100 mL of the final volume and stir until fully incorporated.
-
Weigh the required amount of this compound and add it to the vehicle.
-
Stir the mixture for at least 30 minutes to ensure a homogenous suspension. It is recommended to keep the suspension stirring during dosing to prevent settling.
-
Signaling Pathway: ALK Inhibition by this compound
This compound is an inhibitor of Anaplastic Lymphoma Kinase (ALK). The diagram below illustrates its mechanism of action.
Caption: Simplified signaling pathway of ALK and its inhibition by this compound.
Best practices for storing and handling PF-06462894 powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling PF-06462894 powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored at room temperature.[1] It is classified as a combustible solid, so it should be kept away from heat, sparks, and open flames.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powder in DMSO at a concentration of 5 mg/mL. It is recommended to warm the solution to ensure it dissolves completely and forms a clear solution.[1]
Q3: What personal protective equipment (PPE) should be worn when handling this compound powder?
A3: When handling this compound powder, it is important to use appropriate PPE to avoid inhalation and contact with skin and eyes. This includes:
-
Gloves: Wear two layers of impervious disposable gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles that meet EN166, ANSI Z87.1, or equivalent international standards.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If there is a risk of dust generation, use a respirator and perform work under a fume hood.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[2][3] In cancers driven by ALK or ROS1 fusion proteins, these kinases are constitutively active, leading to uncontrolled cell proliferation and survival. This compound blocks the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling pathways.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is difficult to dissolve in DMSO. | Insufficient warming of the solvent. | Gently warm the DMSO solution while mixing to aid dissolution. A water bath set to 37°C can be used. |
| Precipitation occurs when diluting the DMSO stock solution in aqueous cell culture media. | "Solvent shock" - rapid change in solvent polarity. High final concentration of the compound. Interaction with media components. | 1. Slow, drop-wise addition: Add the DMSO stock solution to the pre-warmed (37°C) cell culture media drop-by-drop while gently swirling the media. 2. Lower final concentration: Ensure the final concentration of this compound in the media is within its aqueous solubility limit. Test a range of concentrations to determine the optimal working concentration without precipitation. 3. Minimize final DMSO concentration: Keep the final percentage of DMSO in the cell culture media as low as possible (ideally below 0.5%) to minimize solvent-induced precipitation and cell toxicity. |
| Inconsistent or variable results in cell-based assays. | Incomplete dissolution of the compound. Degradation of the compound in solution. Inconsistent cell seeding or treatment application. | 1. Ensure complete dissolution: Visually inspect the stock solution to ensure there are no visible particles before further dilution. 2. Use freshly prepared solutions: Prepare working dilutions from the stock solution immediately before use. While the stability of this compound in aqueous solution over long periods is not extensively documented, it is best practice to minimize storage time in aqueous media. 3. Standardize protocols: Ensure consistent cell densities, incubation times, and compound addition techniques across all experiments. |
| Cells show signs of toxicity (e.g., rounding, detachment). | High concentration of this compound. High concentration of DMSO in the final culture medium. | 1. Perform a dose-response curve: Determine the optimal, non-toxic working concentration of this compound for your specific cell line. 2. Maintain low DMSO levels: Ensure the final DMSO concentration in your cell culture does not exceed levels toxic to your cells (typically <0.5%). |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath at 37°C
Procedure:
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 329.39 g/mol .[1] To prepare a 10 mM stock solution, you will need 3.29 mg per 1 mL of DMSO.
-
Add the appropriate volume of sterile DMSO to the powder.
-
Vortex the tube thoroughly until the powder is fully suspended.
-
If the powder is not completely dissolved, place the tube in a 37°C water bath for 5-10 minutes. Vortex again until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
General Protocol for a Cell-Based Assay
Materials:
-
Cells of interest (e.g., ALK/ROS1-positive cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile, multi-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the duration of the assay and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Dilution: The next day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to pre-warm the medium to 37°C before adding the compound. Add the stock solution drop-wise while gently mixing.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions to determine the effect of this compound on cell proliferation.
Visualizations
Caption: ALK/ROS1 Signaling Pathway and Inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance mechanisms to targeted therapies in ROS1+ and ALK+ non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Validation & Comparative
A Preclinical Showdown: PF-06462894 vs. Fenobam for mGlu5 Receptor Modulation
A Comparative Analysis of Two Potent mGlu5 Negative Allosteric Modulators in Preclinical Settings
In the landscape of drug discovery targeting neurological and psychiatric disorders, the metabotropic glutamate receptor 5 (mGlu5) has emerged as a promising target. Negative allosteric modulators (NAMs) of this receptor have shown potential in preclinical models of pain, anxiety, and other central nervous system conditions. This guide provides a detailed comparison of two such mGlu5 NAMs: PF-06462894, a novel investigational compound, and fenobam, a compound with a longer history of preclinical and clinical evaluation.
Mechanism of Action: A Shared Target
Both this compound and fenobam exert their pharmacological effects by acting as negative allosteric modulators of the mGlu5 receptor.[1] This means they do not directly compete with the endogenous ligand, glutamate, for its binding site. Instead, they bind to a distinct, allosteric site on the receptor, changing its conformation and thereby reducing its response to glutamate. This shared mechanism forms the basis for their potential therapeutic applications in conditions characterized by excessive glutamatergic signaling.
In Vitro Potency and Selectivity: A Head-to-Head Comparison
The potency and selectivity of a compound are critical determinants of its potential efficacy and safety. While direct comparative studies are limited, available data for each compound allow for an indirect assessment.
| Compound | Parameter | Value | Species | Assay |
| Fenobam | IC50 | 58 ± 2 nM | Human | Quisqualate-evoked intracellular calcium response[2] |
| 84 ± 13 nM | Human | Inhibition of basal mGlu5 activity[2] | ||
| Kd | 31 ± 4 nM | Human | [3H]Fenobam binding[2] | |
| 54 ± 6 nM | Rat | [3H]Fenobam binding[2] | ||
| This compound | IC50 | Data not publicly available | ||
| Ki | Data not publicly available |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.
Preclinical Efficacy: Evaluating Therapeutic Potential
The ultimate test of a drug candidate's promise lies in its performance in in vivo models of disease. Fenobam has been extensively studied in various preclinical paradigms for pain and anxiety.
Fenobam in Preclinical Models:
-
Anxiety: Fenobam has demonstrated anxiolytic-like effects in multiple rodent models, including the Geller-Seifter and Vogel conflict tests, and in a mouse model of stress-induced hyperthermia.[2] The minimum effective dose in these models is reported to be in the range of 10-30 mg/kg (p.o.).[2]
-
Pain: Fenobam has shown analgesic properties in various mouse models of pain.[3][4] It is effective in reducing pain-like behaviors in the formalin test, a model of inflammatory pain.[5][6] The analgesic effects of fenobam appear to be dose-dependent, with 30 mg/kg being the lowest effective dose in some studies.[6]
This compound in Preclinical Models:
Publicly available data on the in vivo efficacy of this compound in preclinical models of pain and anxiety are currently limited. While it is described as a potent mGlu5 NAM with favorable properties, specific studies detailing its effects in these models have not been published. This data gap prevents a direct comparison of the in vivo efficacy of this compound and fenobam.
Pharmacokinetic Profile: A Glimpse into Drug Disposition
A favorable pharmacokinetic profile is crucial for a drug's success. Both compounds have been evaluated in preclinical species.
| Compound | Species | Key Findings |
| Fenobam | Mouse | Readily penetrates the brain.[5] |
| Rat | Readily penetrates the brain, reaching concentrations above its affinity for mGlu5 receptors.[5] | |
| This compound | Rat, Non-human primate | Profiled in both species, with a predicted low clinical dose of 2 mg twice daily.[1] |
Fenobam has been shown to effectively cross the blood-brain barrier in rodents.[5] this compound has been profiled in both rats and non-human primates and is predicted to have a low clinical dose, suggesting favorable pharmacokinetic properties.[1] However, a detailed side-by-side comparison of key pharmacokinetic parameters such as bioavailability, half-life, and clearance is not possible with the currently available information.
Safety and Tolerability
A critical aspect of drug development is the safety profile of a compound.
-
Fenobam: Preclinical studies have shown that fenobam has a good safety profile with no evidence of tolerance developing with daily dosing.[3] However, at high doses in human trials, psychostimulant-like side effects were reported.[7]
-
This compound: A study in non-human primates revealed that this compound caused microscopic skin lesions, an adverse event also observed with another compound from the same chemical series. This finding suggests a potential mechanism-based toxicity, though its clinical relevance is yet to be determined.
Experimental Protocols
To ensure the reproducibility and validity of preclinical findings, detailed experimental protocols are essential.
Fenobam - In Vitro Intracellular Calcium Assay: This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) triggered by an mGlu5 receptor agonist (e.g., quisqualate).
Caption: Workflow for determining the IC50 of fenobam.
Fenobam - Formalin-Induced Pain Model: This is a widely used in vivo model to assess the analgesic efficacy of compounds in inflammatory pain.
Caption: Protocol for the formalin-induced pain model.
Due to the lack of published in vivo efficacy studies for this compound, a corresponding experimental protocol diagram cannot be provided at this time.
Signaling Pathway
Both this compound and fenobam act on the mGlu5 receptor, which is a Gq-coupled G protein-coupled receptor (GPCR). Its activation leads to the stimulation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Caption: Simplified mGlu5 receptor signaling pathway.
Conclusion
Both this compound and fenobam are potent negative allosteric modulators of the mGlu5 receptor, a target with significant therapeutic potential for a range of CNS disorders. Fenobam has a substantial body of preclinical data supporting its efficacy in models of pain and anxiety, alongside some clinical data. This compound is a newer compound with promising pharmacokinetic properties, though a comprehensive preclinical efficacy and in vitro potency profile is not yet publicly available. The observation of skin lesions in non-human primates with this compound warrants further investigation to understand its clinical translatability. A definitive comparison of the two compounds will require the publication of more detailed preclinical data for this compound, particularly direct head-to-head studies against established benchmarks like fenobam. For researchers in the field, fenobam currently represents a more extensively characterized tool for probing mGlu5 biology, while this compound stands as a potentially promising, but less understood, therapeutic candidate.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Preclinical and translational studies of fenobam, an mGlu5 NAM, for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anxiolytic and analgesic properties of fenobam, a potent mGlu5 receptor antagonist, in relation to the impairment of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mGluR5 Antagonist Fenobam Induces Analgesic Conditioned Place Preference in Mice with Spared Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of mGluR5 Negative Allosteric Modulators: PF-06462894 and MPEP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of two negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5): PF-06462894 and the well-characterized research tool, MPEP (2-Methyl-6-(phenylethynyl)pyridine). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid researchers in selecting the appropriate tool for their in vitro studies.
Quantitative Comparison of In Vitro Efficacy
While both this compound and MPEP are recognized as potent mGluR5 negative allosteric modulators, a direct head-to-head comparison with publicly available quantitative data is challenging. MPEP is a widely studied compound with a well-established in vitro potency. In contrast, specific quantitative metrics for this compound are not as readily available in the public domain.
| Compound | Target | Mechanism of Action | In Vitro Potency (IC50) | Selectivity Profile |
| This compound | mGluR5 | Negative Allosteric Modulator | Data not publicly available | Also identified as an mGluR1 NAM[1] |
| MPEP | mGluR5 | Negative Allosteric Modulator | 36 nM | Highly selective for mGluR5, but may exhibit off-target effects at higher concentrations, including weak NMDA receptor antagonism and positive allosteric modulation of mGluR4. |
Note: The lack of a publicly available IC50 value for this compound prevents a direct quantitative comparison of potency with MPEP. This compound is described as a potent, alkyne-lacking mGluR5 NAM.[2]
Key Signaling Pathway: mGluR5 Activation
Activation of the mGluR5 receptor by glutamate initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.
References
Validating the Selectivity of PF-06462894 Against Other Metabotropic Glutamate Receptors
For Immediate Release
This guide provides a comprehensive comparison of the selectivity profile of PF-06462894, a potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's performance against other mGluR subtypes.
Executive Summary
This compound is a well-characterized, potent, and selective negative allosteric modulator of mGluR5. However, in-depth pharmacological studies have revealed a degree of cross-reactivity with the mGluR1 subtype, another member of the Group I mGluRs. This guide summarizes the available quantitative data on the selectivity of this compound, details the experimental protocols used for its validation, and provides diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation: Selectivity Profile of this compound
While a comprehensive screening of this compound against all mGluR subtypes in a single study is not publicly available, existing literature indicates its primary activity is at mGluR5, with secondary activity as a NAM at mGluR1. The following table summarizes the known activity of this compound.
| Receptor Subtype | Mode of Action | Potency (IC50/Ki) | Reference |
| mGluR5 | Negative Allosteric Modulator (NAM) | Potent (nanomolar range) | [1] |
| mGluR1 | Negative Allosteric Modulator (NAM) | Active | [1] |
| mGluR2 | Not reported | Not reported | |
| mGluR3 | Not reported | Not reported | |
| mGluR4 | Not reported | Not reported | |
| mGluR6 | Not reported | Not reported | |
| mGluR7 | Not reported | Not reported | |
| mGluR8 | Not reported | Not reported |
Note: The lack of publicly available, comprehensive screening data across all mGluR subtypes highlights a gap in the complete understanding of this compound's selectivity profile. Researchers are encouraged to perform their own comprehensive selectivity assessments based on their specific research needs.
Experimental Protocols
The selectivity of this compound is typically validated using in vitro functional assays that measure the modulation of receptor activity in response to the compound. The most common assays for Group I mGluRs (mGluR1 and mGluR5), which are Gq-coupled, are intracellular calcium mobilization assays and inositol monophosphate (IP1) accumulation assays.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
Principle:
-
Activation of mGluR1 or mGluR5 by an agonist (e.g., glutamate or quisqualate) stimulates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
-
This increase in intracellular calcium is detected by a fluorescent calcium indicator dye.
-
A NAM, like this compound, will inhibit this agonist-induced calcium mobilization in a concentration-dependent manner.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human mGluR of interest (e.g., mGluR1 or mGluR5) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well black, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered salt solution, often containing probenecid to prevent dye extrusion.
-
Compound Addition: The plate is placed in a fluorescence plate reader. This compound is added at various concentrations and incubated for a defined period.
-
Agonist Stimulation and Signal Detection: An agonist (e.g., glutamate at its EC80 concentration) is added, and the fluorescence intensity is measured kinetically.
-
Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the response to the agonist alone, and IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of PLC activation by quantifying the accumulation of a downstream metabolite of IP3.
Principle:
-
IP3 is rapidly metabolized to inositol bisphosphate (IP2) and then to inositol monophosphate (IP1).
-
Lithium chloride (LiCl) is used to inhibit the enzyme that degrades IP1, leading to its accumulation.
-
The accumulated IP1 is detected using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF).
-
A NAM will reduce the agonist-induced accumulation of IP1.
Methodology:
-
Cell Culture and Plating: Similar to the calcium mobilization assay, cells expressing the target mGluR are cultured and seeded in microplates.
-
Compound and Agonist Incubation: Cells are pre-incubated with this compound at various concentrations, followed by stimulation with an agonist in the presence of LiCl.
-
Cell Lysis and IP1 Detection: After incubation, cells are lysed, and the accumulated IP1 is measured using an HTRF-based detection kit. This typically involves the addition of an IP1-d2 acceptor and a europium cryptate-labeled anti-IP1 antibody.
-
Signal Measurement: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.
-
Data Analysis: IC50 values are calculated from the concentration-response curves.
Mandatory Visualizations
Signaling Pathway of Group I mGluRs (mGluR1 & mGluR5)
Caption: Gq-coupled signaling pathway of mGluR1 and mGluR5.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for the intracellular calcium mobilization assay.
Experimental Workflow for IP1 Accumulation Assay
Caption: Workflow for the HTRF-based IP1 accumulation assay.
References
A Cross-Species Examination of PF-06462894 (Lorlatinib) Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic (PK) properties of PF-06462894, also known as lorlatinib, across various preclinical species and humans. Lorlatinib is a potent, third-generation, ATP-competitive small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile across different species is crucial for the interpretation of preclinical efficacy and safety data and for the successful design of clinical trials.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of lorlatinib observed in humans, mice, rats, and dogs following oral administration. These parameters are essential for comparing drug exposure and disposition across species.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of Lorlatinib in Humans
| Parameter | Value | Reference |
| Dose | 100 mg | [1][2] |
| Cmax (ng/mL) | ~595 - 907 | [3] |
| Tmax (hr) | 1.2 - 2.0 | [3] |
| AUCinf (ng·h/mL) | ~8717 - 9836 | [3] |
| Half-life (t½) (hr) | ~24 - 25.5 | [1][2] |
| Absolute Bioavailability (%) | 81 | [1] |
Table 2: Multiple-Dose (Steady State) Oral Pharmacokinetic Parameters of Lorlatinib in Humans
| Parameter | Value | Reference |
| Dose | 100 mg once daily | [3] |
| Cmax (ng/mL) | ~516 - 645 | [3] |
| Tmax (hr) | ~2.0 | [3] |
| AUCτ (ng·h/mL) | ~5233 - 5946 | [3] |
Note: Lorlatinib exhibits autoinduction of its metabolism, leading to increased clearance after multiple doses.
Table 3: Single-Dose Oral Pharmacokinetic Parameters of Lorlatinib in Preclinical Species
| Species | Dose (mg/kg) | Cmax (µg/L) | Tmax (hr) | AUC(0–∞) (µg/L·h) | Half-life (t½z) (hr) | Oral Bioavailability (%) | Reference |
| Mouse | 10 | 2705.7 ± 539.8 | 0.63 ± 0.23 | 16208.2 ± 1720.4 | 3.26 ± 0.17 | N/A | [4] |
| Rat | N/A | N/A | N/A | N/A | N/A | ~100% / 8.6% (conflicting data) | [1][5] |
| Dog | N/A | N/A | N/A | N/A | N/A | 97 | [1][5] |
| Monkey | N/A | N/A | N/A | N/A | N/A | N/A |
N/A: Data not available from the searched sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are summaries of typical experimental protocols employed in the pharmacokinetic evaluation of lorlatinib.
Human Pharmacokinetic Studies (Clinical Trials)
-
Study Design: Phase I, open-label, single- and multiple-dose studies in healthy volunteers and patients with advanced ALK-positive or ROS1-positive non-small cell lung cancer (NSCLC)[3].
-
Dosing: Single oral doses of lorlatinib (e.g., 100 mg) or multiple once-daily oral doses[3].
-
Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 144 hours post-dose)[1].
-
Bioanalysis: Plasma concentrations of lorlatinib and its major metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[1][4].
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, and half-life[1].
Preclinical Pharmacokinetic Studies (Mouse)
-
Animals: Kun Ming mice (18–20 g) are typically used[4].
-
Dosing: A single oral dose of lorlatinib (e.g., 10 mg/kg) is administered by gavage[4]. Animals are fasted for 12 hours prior to dosing[4].
-
Sample Collection: Blood and tissue samples are collected at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration[4]. Blood is processed to obtain serum[4].
-
Bioanalysis: Lorlatinib concentrations in serum and tissue homogenates are quantified using a validated LC-MS/MS method[4].
-
Pharmacokinetic Analysis: Non-compartmental analysis is performed using software to calculate pharmacokinetic parameters[4].
Signaling Pathway and Experimental Workflow
ALK/ROS1 Signaling Pathway Inhibition by Lorlatinib
Lorlatinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of ALK and ROS1 fusion proteins. This blockade disrupts downstream signaling cascades that are critical for cancer cell proliferation and survival.
Caption: Inhibition of ALK/ROS1 signaling by lorlatinib.
Typical Experimental Workflow for a Preclinical Oral Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting a preclinical pharmacokinetic study of an orally administered compound like lorlatinib.
Caption: Preclinical oral pharmacokinetic study workflow.
Discussion and Interspecies Comparison
A comprehensive analysis of the pharmacokinetic data reveals important species-specific differences in the disposition of lorlatinib.
-
Absorption: Lorlatinib is well-absorbed orally in humans, with an absolute bioavailability of approximately 81%[1]. Preclinical data suggests high oral bioavailability in dogs (97%) and potentially in rats (~100%), although conflicting data exists for rats (one report of 8.6%)[1][5]. The time to reach maximum plasma concentration (Tmax) is relatively rapid across species, generally occurring within 1-2 hours in humans and earlier in mice (around 0.6 hours)[3][4].
-
Distribution: Information on the volume of distribution in preclinical species is limited in the available literature.
-
Metabolism: Lorlatinib undergoes metabolism, and in humans, it exhibits autoinduction of its own metabolism, leading to increased clearance upon multiple dosing[3]. The primary routes of metabolism have been identified, but a detailed cross-species comparison of metabolic pathways is beyond the scope of this guide.
-
Elimination: The elimination half-life of lorlatinib is approximately 24-25.5 hours in humans after a single dose[1][2]. In mice, the half-life is significantly shorter, around 3.3 hours[4]. This faster clearance in smaller species is a common observation in drug metabolism and is an important consideration for designing preclinical efficacy and toxicology studies.
Conclusion
This guide provides a comparative overview of the pharmacokinetics of this compound (lorlatinib) across humans and several preclinical species. The available data indicates that lorlatinib is orally bioavailable in the species studied, with notable differences in the rate of elimination. The significant interspecies differences in pharmacokinetics, particularly the shorter half-life in rodents, underscore the importance of careful dose selection and study design in preclinical models to ensure clinically relevant exposures are achieved. Further studies to fully characterize the pharmacokinetic profile in dogs and monkeys would provide a more complete picture for interspecies scaling and prediction of human pharmacokinetics. Researchers and drug development professionals should consider these species-specific pharmacokinetic properties when designing and interpreting preclinical studies of lorlatinib and similar compounds.
References
- 1. Evaluation of the absolute oral bioavailability of the anaplastic lymphoma kinase/c-ROS oncogene 1 kinase inhibitor lorlatinib in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Lorlatinib After Single and Multiple Dosing in Patients with Anaplastic Lymphoma Kinase (ALK)-Positive Non-Small Cell Lung Cancer: Results from a Global Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Study and Tissue Distribution of Lorlatinib in Mouse Serum and Tissue Samples by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Comparative Analysis of PF-06462894 and Mavoglurant for Fragile X Syndrome
A Guide for Researchers and Drug Development Professionals
Fragile X Syndrome (FXS), the most prevalent inherited cause of intellectual disability and a leading genetic contributor to autism spectrum disorder, is characterized by the silencing of the FMR1 gene and the subsequent loss of the fragile X mental retardation protein (FMRP).[1][2] The "mGluR theory of Fragile X" posits that the absence of FMRP leads to exaggerated signaling through the metabotropic glutamate receptor 5 (mGluR5), resulting in aberrant synaptic plasticity and the core symptoms of the disorder.[3][4][5] This theory has propelled the development of mGluR5 negative allosteric modulators (NAMs) as a potential therapeutic strategy.
This guide provides a comparative analysis of two such mGluR5 NAMs: mavoglurant (AFQ056), a compound that has undergone extensive clinical investigation for FXS, and PF-06462894, a novel mGluR5 NAM with a distinct chemical profile. While mavoglurant's clinical trials ultimately did not meet their primary efficacy endpoints, a detailed examination of its preclinical and clinical data alongside the preclinical profile of this compound offers valuable insights for the future development of targeted therapies for FXS.
Mechanism of Action: Targeting the mGluR5 Pathway
Both mavoglurant and this compound are selective mGluR5 negative allosteric modulators. They do not directly compete with the natural ligand, glutamate, but instead bind to a different site on the receptor, changing its conformation and reducing its response to glutamate stimulation. In the context of FXS, where the lack of FMRP leads to unchecked mGluR5 activity, these NAMs are hypothesized to dampen the excessive downstream signaling, thereby normalizing protein synthesis and synaptic function.[3][4][5]
dot
Caption: Mechanism of Action of mGluR5 NAMs in Fragile X Syndrome.
Comparative Data
The following tables summarize the available quantitative data for this compound and mavoglurant.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | Mavoglurant (AFQ056) | Reference |
| Target | mGluR5 Negative Allosteric Modulator | mGluR5 Negative Allosteric Modulator | [6] |
| Potency (IC₅₀) | 1.3 nM (human mGluR5) | 30 nM | [6] |
| Selectivity | >1000-fold selective over other mGluRs and a panel of other receptors, channels, and transporters | Selective for mGluR5 | [6] |
Table 2: Preclinical Pharmacokinetics
| Parameter | This compound (Rat) | Mavoglurant (AFQ056) (Rat) | Reference |
| Oral Bioavailability (F%) | 45% | Data not readily available in cited sources | [6] |
| Brain Penetration (Brain/Plasma Ratio) | 0.8 | Data not readily available in cited sources | [6] |
| Plasma Half-life (t₁/₂) | 2.5 hours | Data not readily available in cited sources | [6] |
Table 3: Clinical Trial Overview (Mavoglurant in FXS)
| Trial Phase | Number of Participants | Age Group | Duration | Key Findings | Reference |
| Phase IIb | 175 | Adults (18-45 years) | 12 weeks | Did not meet primary efficacy endpoint (improvement in ABC-C score) | [7] |
| Phase IIb | 139 | Adolescents (12-17 years) | 12 weeks | Did not meet primary efficacy endpoint (improvement in ABC-C score) | [7] |
| Open-Label Extension | 119 adolescents, 148 adults | Adolescents and Adults | Up to 34 months | Generally well-tolerated with no new safety signals. Some behavioral improvements observed, but lack of a control group limits interpretation. | [1][8] |
Experimental Protocols
Preclinical Evaluation of this compound
The preclinical characterization of this compound involved a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic profile.
dot
Caption: Preclinical Development Workflow for this compound.
-
In Vitro Potency and Selectivity Assays: The potency of this compound was determined using a functional assay measuring the inhibition of glutamate-induced calcium mobilization in cells expressing human mGluR5. Selectivity was assessed by testing the compound against a panel of other metabotropic glutamate receptors and a broad range of other receptors, ion channels, and transporters.
-
In Vivo Pharmacokinetic Studies: Pharmacokinetic properties, including oral bioavailability, plasma half-life, and brain penetration, were evaluated in rats and non-human primates following oral and intravenous administration. Plasma and brain tissue concentrations were measured at various time points using liquid chromatography-tandem mass spectrometry.
Clinical Evaluation of Mavoglurant in FXS
The clinical development program for mavoglurant in FXS included two pivotal Phase IIb, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies in adults and adolescents.
-
Participant Population: The trials enrolled male and female participants with a confirmed diagnosis of Fragile X Syndrome (full mutation of the FMR1 gene).
-
Intervention: Participants were randomized to receive mavoglurant at doses of 25 mg, 50 mg, or 100 mg twice daily, or a placebo, for 12 weeks.[7]
-
Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the Aberrant Behavior Checklist-Community (ABC-C) total score, an instrument used to assess behavioral problems.[7]
-
Open-Label Extension: Following the 12-week double-blind phase, eligible participants could enroll in an open-label extension study to assess the long-term safety and tolerability of mavoglurant.[1][8]
Comparative Analysis and Future Perspectives
Pharmacological Profile: Based on the available in vitro data, this compound demonstrates significantly higher potency at the human mGluR5 receptor compared to mavoglurant (IC₅₀ of 1.3 nM vs. 30 nM).[6] This suggests that this compound might achieve therapeutic receptor occupancy at lower doses, potentially reducing the risk of off-target effects. The high selectivity of this compound is also a desirable characteristic for a therapeutic agent.
Preclinical Data in a Disease Model: A significant gap in the direct comparison is the absence of preclinical data for this compound in a Fragile X Syndrome animal model. In contrast, mavoglurant demonstrated the ability to rescue key phenotypes in Fmr1 knockout mice, including abnormal dendritic spine morphology and social behavior deficits, which provided a strong rationale for its clinical development.[1]
Clinical Outcomes and Lessons Learned: The failure of mavoglurant to demonstrate efficacy in large-scale clinical trials, despite promising preclinical data, has been a significant setback for the FXS field.[7] Several factors may have contributed to this outcome, including the choice of clinical endpoints, the heterogeneity of the FXS population, and the possibility of target engagement not translating to clinical benefit in the chosen patient population and age range. The open-label extension studies did suggest that longer-term treatment might be necessary to observe behavioral improvements, although the lack of a control group makes these findings difficult to interpret.[1][8]
Future Directions: The development of this compound and the lessons learned from the mavoglurant trials highlight several key considerations for future drug development in FXS:
-
Early Intervention: Preclinical evidence suggests that therapeutic intervention during critical neurodevelopmental windows may be more effective. Future trials might consider focusing on younger patient populations.
-
Biomarker-Driven Stratification: The variability in the clinical presentation of FXS suggests that patient stratification based on biomarkers of target engagement or disease severity could help identify individuals most likely to respond to treatment.
-
Novel Clinical Endpoints: The reliance on behavioral checklists may not fully capture the potential cognitive or functional improvements. The development and validation of more objective and sensitive outcome measures are crucial.
-
Exploring a Broader Therapeutic Window: The higher potency of compounds like this compound may allow for a broader therapeutic window to be explored in clinical trials.
References
- 1. fragilexnewstoday.com [fragilexnewstoday.com]
- 2. Development of mavoglurant and its potential for the treatment of fragile X syndrome - OAK Open Access Archive [oak.novartis.com]
- 3. The mGluR theory of fragile X mental retardation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Role for metabotropic glutamate receptor 5 (mGluR5) in the pathogenesis of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Mavoglurant in fragile X syndrome: Results of two randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Head-to-Head Study: A Comparative Analysis of PF-06462894 and Basimglurant, Two Negative Allosteric Modulators of mGluR5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two investigational negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), PF-06462894 and basimglurant. Both compounds have been evaluated in preclinical and/or clinical settings for their therapeutic potential in various neurological and psychiatric disorders. This document synthesizes available experimental data to facilitate an objective assessment of their pharmacological profiles.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1] Its dysregulation has been implicated in a range of central nervous system (CNS) disorders, including depression, Fragile X syndrome, and anxiety.[1][2] Negative allosteric modulators of mGluR5 offer a therapeutic strategy by dampening the receptor's response to the endogenous ligand, glutamate.[1] This guide focuses on a comparative analysis of two such NAMs: this compound and basimglurant.
Basimglurant (also known as RG7090 or RO4917523) is a potent, selective, and orally bioavailable mGluR5 NAM that has been investigated in clinical trials for treatment-resistant depression and Fragile X syndrome.[3][4] this compound is another selective mGluR5 NAM that has been characterized in preclinical studies.[5] This guide aims to provide a side-by-side comparison of their performance based on available experimental data.
Data Presentation
In Vitro Pharmacology
The following table summarizes the in vitro pharmacological data for this compound and basimglurant, highlighting their potency and affinity for the mGluR5 receptor.
| Parameter | This compound | Basimglurant | Reference |
| mGluR5 Affinity (pKB) | Identified as an mGluR1 and mGluR5 NAM | 8.6 ± 0.1 (Ca2+ mobilization), 8.5 ± 0.1 (IP1 accumulation), 8.4 ± 0.1 (ERK1/2 phosphorylation) | [1][5] |
| Selectivity | Selective for mGluR5 | High specificity for mGluR5 | [4][5] |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | Negative Allosteric Modulator (NAM) | [1][5] |
Pharmacokinetic Properties
This table outlines the key pharmacokinetic parameters of both compounds, providing insights into their absorption, distribution, metabolism, and excretion profiles.
| Parameter | This compound | Basimglurant | Reference |
| Oral Bioavailability | Favorable properties reported | ~50% (in rats and monkeys) | [4][5] |
| Plasma Protein Binding | Not specified | 98-99% | [4] |
| Terminal Half-life | Not specified | 7 hours (rats), 20 hours (monkeys) | [4] |
| Brain Penetration | Good brain penetration | Good brain penetration | [2] |
Experimental Protocols
The data presented in this guide were generated using a variety of established experimental protocols designed to characterize the pharmacological properties of mGluR5 negative allosteric modulators. The key methodologies are detailed below.
In Vitro Functional Assays
1. Intracellular Calcium Mobilization Assay:
This assay is a primary method for assessing the functional activity of mGluR5 modulators.[6]
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human mGluR5 receptor are commonly used.[1]
-
Principle: Activation of the Gq-coupled mGluR5 receptor leads to the release of intracellular calcium (Ca2+). This change in Ca2+ concentration is measured using a fluorescent calcium indicator dye.
-
Procedure:
-
Cells are plated in a multi-well format (e.g., 384-well plate) and incubated overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye.
-
The test compound (this compound or basimglurant) is added at various concentrations and incubated for a specific period.
-
The cells are then stimulated with a sub-maximal concentration (EC80) of glutamate to activate the mGluR5 receptor.
-
The resulting fluorescence, indicative of intracellular calcium levels, is measured using a plate reader.
-
The inhibitory effect of the NAM is quantified by the reduction in the glutamate-induced calcium response.
-
2. Inositol Monophosphate (IP1) Accumulation Assay:
This assay measures the accumulation of a downstream second messenger, inositol monophosphate (IP1), following mGluR5 activation.
-
Principle: The activation of the Gq signaling pathway by mGluR5 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the subsequent production of inositol trisphosphate (IP3), which is rapidly metabolized to IP1.
-
Procedure:
-
HEK293 cells expressing mGluR5 are incubated with the test compound.
-
Glutamate is then added to stimulate the receptor.
-
The reaction is stopped, and the cells are lysed.
-
The concentration of accumulated IP1 is determined using a competitive immunoassay, often employing homogeneous time-resolved fluorescence (HTRF) technology.
-
3. Radioligand Binding Assay:
This assay is used to determine the affinity of a compound for the allosteric binding site on the mGluR5 receptor.[7]
-
Principle: A radiolabeled ligand known to bind to the allosteric site of mGluR5 (e.g., [3H]MPEP) is incubated with cell membranes expressing the receptor. The test compound's ability to displace the radioligand is measured.
-
Procedure:
-
Membranes are prepared from cells or tissues expressing mGluR5.
-
The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The data are used to calculate the inhibitory constant (Ki) of the test compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mGluR5 signaling pathway and a typical experimental workflow for evaluating NAMs.
Caption: mGluR5 signaling pathway and the point of intervention for NAMs.
Caption: A typical workflow for an intracellular calcium mobilization assay.
Conclusion
Both this compound and basimglurant are potent and selective negative allosteric modulators of the mGluR5 receptor. While basimglurant has been more extensively characterized in both preclinical and clinical studies, with established pharmacokinetic profiles in multiple species, this compound also demonstrates favorable properties in early-stage evaluations. The choice between these compounds for research or development purposes would depend on the specific application and would likely be guided by a more direct, head-to-head comparative study assessing a broader range of pharmacological and safety parameters. The experimental protocols described herein provide a foundation for such comparative evaluations.
References
- 1. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of basimglurant (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basimglurant - Wikipedia [en.wikipedia.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of PF-06463922 (Lorlatinib) and Crizotinib in Oncogene-Driven Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vivo performance of the third-generation ALK/ROS1 inhibitor, PF-06463922 (lorlatinib), against its first-generation predecessor, crizotinib, across various cancer models, with a focus on non-small cell lung cancer and neuroblastoma.
This guide provides a comprehensive comparison of the in vivo efficacy of PF-06463922 (lorlatinib) and crizotinib, two prominent tyrosine kinase inhibitors (TKIs) targeting anaplastic lymphoma kinase (ALK) and ROS1 rearrangements in several cancer types. Lorlatinib, a third-generation inhibitor, was specifically designed to overcome resistance to earlier-generation drugs like crizotinib and to effectively penetrate the blood-brain barrier, a common site of metastasis.[1][2] This guide summarizes key preclinical data, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows to inform future research and drug development efforts.
In Vivo Efficacy: A Tabular Comparison
The following tables summarize the in vivo efficacy of PF-06463922 (lorlatinib) and crizotinib in various xenograft and patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) and neuroblastoma.
Table 1: In Vivo Efficacy in ALK-Positive Non-Small Cell Lung Cancer (NSCLC) Models
| Cell Line/Model | ALK Variant | Treatment | Dosing | Outcome | Citation |
| H3122 | EML4-ALKWT | PF-06463922 | Subcutaneous pump infusion | Dose-dependent tumor growth inhibition to tumor regression | [2] |
| H3122 | EML4-ALKWT | Crizotinib | Not specified | Less effective than PF-06463922 | [2] |
| H3122 | EML4-ALKL1196M | PF-06463922 | Subcutaneous pump infusion | Dose-dependent antitumor effect | [2] |
| H3122 | EML4-ALKL1196M | Crizotinib | Not specified | Less effective than PF-06463922 | [2] |
| H3122 | EML4-ALKG1269A | PF-06463922 | Subcutaneous pump infusion | Dose-dependent antitumor effect | [2] |
| H3122 | EML4-ALKG1269A | Crizotinib | Not specified | Less effective than PF-06463922 | [2] |
| NIH-3T3 | EML4-ALKG1202R | PF-06463922 | Subcutaneous pump infusion | Dose-dependent antitumor effect | [2] |
Table 2: In Vivo Efficacy in ROS1-Positive Cancer Models
| Cell Line/Model | ROS1 Variant | Treatment | Dosing | Outcome | Citation |
| NIH3T3 Xenograft | CD74-ROS1 | PF-06463922 | Not specified | Marked cytoreductive antitumor efficacy | [3] |
| NIH3T3 Xenograft | FIG-ROS1 | PF-06463922 | Not specified | Marked cytoreductive antitumor efficacy | [3] |
| BaF3 Xenograft | CD74-ROS1G2032R | PF-06463922 | Not specified | Nanomolar potency against the resistant mutant | [3] |
Table 3: In Vivo Efficacy in Neuroblastoma Models
| Cell Line/Model | ALK Variant | Treatment | Dosing | Outcome | Citation |
| Crizotinib-Resistant Xenograft | F1174L | PF-06463922 | Not specified | Complete tumor regression | [4] |
| Crizotinib-Sensitive Xenograft | R1275Q | PF-06463922 | Not specified | Complete tumor regression | [4] |
| PDX Model | F1245C | PF-06463922 | Not specified | Unprecedented anti-tumor responses | [4] |
| TH-ALKF1174L/MYCN Mouse Model | F1174L | PF-06463922 | Single agent administration | Dramatic tumor inhibition | [5] |
Experimental Protocols
Subcutaneous Xenograft Mouse Models
Objective: To evaluate the in vivo antitumor efficacy of PF-06463922 and crizotinib in various cancer cell line-derived xenograft models.
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
Cell Lines:
-
NSCLC: H3122 (EML4-ALKWT), engineered H3122 with L1196M, G1269A, or G1202R mutations.[2]
-
ROS1-Positive: NIH-3T3 cells engineered to express CD74-ROS1 or FIG-ROS1, and BaF3 cells with CD74-ROS1G2032R.[3]
-
Neuroblastoma: Cell lines harboring ALK mutations such as F1174L, F1245C, and R1275Q.[4]
Procedure:
-
Cancer cells are cultured and harvested.
-
A specific number of cells (e.g., 5-10 x 106) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
-
Mice are randomized into treatment and control groups.
-
Drug Administration: PF-06463922 is often administered via subcutaneous pump infusion to mimic the human pharmacokinetic profile.[2] Crizotinib is typically administered orally. Dosing schedules and concentrations vary depending on the study.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., histology, biomarker analysis).
Intracranial Xenograft Mouse Models for Brain Metastasis
Objective: To assess the efficacy of PF-06463922 in treating brain metastases, leveraging its ability to cross the blood-brain barrier.
Animal Model: Immunocompromised mice.
Cell Lines: EML4-ALK-positive tumor cells (e.g., H3122) engineered to express a reporter gene like luciferase for non-invasive monitoring.[2]
Procedure:
-
Tumor cells are stereotactically injected into the brain of the mice.
-
Tumor growth is monitored non-invasively using bioluminescence imaging.
-
Once brain tumors are established, mice are treated with PF-06463922.
-
Monitoring: Tumor growth is tracked via imaging, and animal survival is recorded.
-
Endpoint: The study endpoint is typically determined by neurological symptoms or a predetermined tumor burden, at which point survival data is analyzed.
Visualizing the Mechanism and Workflow
To better understand the context of these in vivo studies, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: ALK Signaling Pathway and TKI Inhibition.
Caption: In Vivo Xenograft Study Workflow.
Conclusion
The preclinical in vivo data strongly support the superior efficacy of PF-06463922 (lorlatinib) compared to crizotinib, particularly in the context of acquired resistance mutations and brain metastases.[2][4] Lorlatinib demonstrates robust anti-tumor activity, including tumor regression, in various ALK- and ROS1-driven cancer models.[2][3][4] These findings have been mirrored in clinical trials, where lorlatinib has shown significant improvements in progression-free survival and intracranial response rates in patients with advanced ALK-positive NSCLC.[6][7] This guide highlights the critical role of next-generation inhibitors in overcoming the challenges of targeted therapy resistance and underscores the importance of robust preclinical models in drug development.
References
- 1. Lorlatinib in ALK- and ROS1-positive NSCLC: the future has a start - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lorbrena Effective as Initial Treatment of ALK-Positive NSCLC - NCI [cancer.gov]
- 7. Lorlatinib in ALK-Positive NSCLC - The ASCO Post [ascopost.com]
A Head-to-Head Comparison: PF-06462894 Versus Industry-Standard mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM), PF-06462894, against three industry-standard mGluR5 NAMs: basimglurant (RG7090), mavoglurant (AFQ056), and dipraglurant (ADX48621). The information presented is collated from various preclinical studies to facilitate a comprehensive evaluation of their pharmacological and pharmacokinetic profiles.
In Vitro Pharmacological Profile
The following table summarizes the in vitro potency and binding affinity of this compound and the comparator compounds. Data has been compiled from multiple sources and should be interpreted with the consideration that experimental conditions may have varied between studies.
| Parameter | This compound | Basimglurant (RG7090) | Mavoglurant (AFQ056) | Dipraglurant (ADX48621) |
| Binding Affinity (Ki, nM) | Not explicitly stated in a comparative study | 1.4 ([³H]ABP688 displacement) | 35.6 ([³H]MPEP Displacement) | Not explicitly stated in a comparative study |
| Functional Potency (IC50, nM) | Favorable properties reported | 7.0 (Ca²⁺ Mobilization) | 30 (Ca²⁺ Mobilization) | 21 (unspecified functional assay) |
| Receptor Selectivity | Selective for mGluR5 | High selectivity over other mGluRs and CNS targets | >300-fold selectivity over 238 other targets | Highly selective for mGluR5 |
| Chemical Class | Morpholinopyrimidone | 2-chloro-4-[1-(4-fluoro-phenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]-pyridine | (3,4-Dichlorophenyl)-[(1R)-1-(4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]amine | 6-Fluoro-2-[4-(2-pyridinyl)-3-butyn-1-yl]imidazo[1,2-a]pyridine |
| Alkyne Moiety | No | Yes | Yes | Yes |
Pharmacokinetic Profile
A comparative summary of key pharmacokinetic parameters is presented below. These values are derived from preclinical studies in various animal models and may not be directly comparable due to differences in study design.
| Parameter | This compound | Basimglurant (RG7090) | Mavoglurant (AFQ056) | Dipraglurant (ADX48621) |
| Oral Bioavailability | Favorable properties reported | Good oral bioavailability | Moderate (32% in mice) | Rapidly absorbed, readily crosses the blood-brain barrier |
| Half-life (t1/2) | Not explicitly stated | Long half-life, supportive of once-daily administration | 2.9 h (p.o. in mice) | Not explicitly stated |
| Brain Penetration | Favorable properties reported | Good brain penetration | Cmax (brain) 3500 pmol/g (p.o. in mice) | Readily crosses the blood-brain barrier |
In Vivo Efficacy
The following table highlights the in vivo effects of the mGluR5 NAMs in relevant preclinical models of neurological and psychiatric disorders.
| Preclinical Model | This compound | Basimglurant (RG7090) | Mavoglurant (AFQ056) | Dipraglurant (ADX48621) |
| Anxiety Models | Not explicitly stated | Anxiolytic-like features reported | Dose-dependent inhibition of stress-induced hyperthermia in mice | Increased punished licks in the Vogel conflict-drinking model |
| Depression Models | Not explicitly stated | Antidepressant properties reported | Not explicitly stated | Decreased immobility time in the forced swim test |
| Parkinson's Disease Models (LID) | Not explicitly stated | Not a primary indication | Researched for L-dopa induced dyskinesias | Reduces Levodopa-induced dyskinesia (LID) in vivo |
| Fragile X Syndrome Models | Not explicitly stated | In clinical development for Fragile X syndrome | Researched for Fragile X syndrome | Not a primary indication |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: mGluR5 signaling cascade and the inhibitory action of a NAM.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a calcium mobilization functional assay.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the human or rat mGluR5 receptor (e.g., HEK293 cells). The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled mGluR5 NAM (e.g., [³H]MPEP or [¹¹C]ABP688), and varying concentrations of the test compound.
-
Incubation: The plates are incubated at room temperature for a sufficient duration to allow the binding to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]
Calcium Mobilization Assay
Objective: To measure the functional potency (IC₅₀) of a test compound in inhibiting mGluR5-mediated intracellular calcium release.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the mGluR5 receptor are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to attach overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). The cells are incubated to allow the dye to enter the cells.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test compound (NAM).
-
Agonist Stimulation: An mGluR5 agonist (e.g., glutamate or DHPG) is added to the wells to stimulate the receptor and induce calcium release from intracellular stores.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The agonist-induced calcium response is measured in the presence of different concentrations of the NAM. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
ERK1/2 Phosphorylation Assay
Objective: To assess the ability of a test compound to inhibit mGluR5-mediated phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream signaling event.
Methodology:
-
Cell Culture and Treatment: Cells expressing mGluR5 are cultured and then treated with the test compound for a specific duration, followed by stimulation with an mGluR5 agonist.
-
Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.
-
Detection: The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are quantified using various methods, such as:
-
Western Blotting: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against p-ERK1/2 and total ERK1/2.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that uses antibodies to capture and detect p-ERK1/2.
-
Homogeneous Time-Resolved Fluorescence (HTRF): A proximity-based assay that uses two antibodies labeled with a donor and an acceptor fluorophore.
-
-
Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is calculated for each treatment condition. The IC₅₀ value for the inhibition of agonist-induced ERK1/2 phosphorylation is determined from the concentration-response curve.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a thorough review of the primary literature. The data presented has been compiled from various sources and may not be directly comparable due to differences in experimental conditions. Researchers should consult the original publications for detailed methodologies and data.
References
Lack of Publicly Available Data on the Anxiolytic Effects of PF-06462894: A Comparative Guide to its Target Class
Despite a comprehensive review of scientific literature, no specific published studies detailing the anxiolytic (anti-anxiety) effects of the compound PF-06462894 were identified. Research on this molecule appears to be limited to its discovery, chemical characterization, and initial toxicology assessments. However, based on its mechanism of action as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), we can infer its potential anxiolytic properties by examining other well-studied compounds in the same class.
This guide provides a comparative overview of the anxiolytic potential of mGlu5 NAMs, summarizing key preclinical findings and outlining the standard experimental protocols used to assess these effects. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the mGlu5 receptor for anxiety disorders.
Mechanism of Action: Targeting the Glutamate System
This compound is a negative allosteric modulator of the mGlu5 receptor. This means it binds to a site on the receptor that is different from the glutamate binding site and, in doing so, reduces the receptor's response to glutamate. The glutamatergic system is the primary excitatory neurotransmitter system in the brain and is heavily implicated in the pathophysiology of anxiety. By dampening mGlu5 receptor activity, NAMs like this compound can reduce excessive glutamate signaling, which is thought to contribute to the hyperarousal and pathological fear associated with anxiety disorders.
Comparative Anxiolytic Efficacy of mGlu5 Negative Allosteric Modulators
While data for this compound is unavailable, several other mGlu5 NAMs have been extensively studied in preclinical models of anxiety. The following table summarizes the findings for three prominent examples: MPEP, MTEP, and Fenobam. These compounds have demonstrated anxiolytic-like effects in a variety of behavioral paradigms.
| Compound | Animal Model | Key Anxiolytic-like Effects | Dosage Range |
| MPEP | Elevated Plus Maze (Rat) | Increased time spent in open arms | 3-30 mg/kg |
| Vogel Conflict Test (Rat) | Increased punished licking | 3-10 mg/kg | |
| Stress-Induced Hyperthermia (Mouse) | Reduced hyperthermic response | 10-30 mg/kg | |
| MTEP | Elevated Plus Maze (Rat) | Increased open arm entries and time | 1-10 mg/kg |
| Light-Dark Box (Mouse) | Increased time in the light compartment | 3-10 mg/kg | |
| Conditioned Emotional Response (Rat) | Suppressed fear-potentiated startle | 3-10 mg/kg | |
| Fenobam | Elevated Plus Maze (Mouse) | Increased exploration of open arms | 10-30 mg/kg |
| Marble Burying Test (Mouse) | Reduced number of marbles buried | 10-30 mg/kg | |
| Human Clinical Trial (GAD) | Reduced anxiety scores (HAM-A) | 50-150 mg |
Standard Experimental Protocols for Assessing Anxiolytic Activity
The following are detailed methodologies for common preclinical behavioral assays used to evaluate the anxiolytic potential of novel compounds. It is presumed that a compound like this compound would be subjected to similar testing paradigms.
Elevated Plus Maze (EPM)
-
Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms of the maze.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to the test.
-
The test compound or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session, typically by an overhead video camera and tracking software.
-
Key parameters measured include the number of entries into the open and closed arms, and the time spent in each.
-
The maze is cleaned between each trial to eliminate olfactory cues.
-
Light-Dark Box Test
-
Principle: This test capitalizes on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment. Anxiolytic drugs increase the time spent in the brightly lit chamber.
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
-
Procedure:
-
Animals are acclimatized to the testing room.
-
Following drug or vehicle administration, the animal is placed in the dark compartment.
-
The animal's movement between the two compartments is recorded for a 5 to 10-minute period.
-
Primary measures include the latency to enter the light box, the total time spent in the light box, and the number of transitions between the two compartments.
-
Vogel Conflict Test
-
Principle: This test assesses the ability of a compound to reduce the suppression of a motivated behavior (drinking) by punishment (mild electric shock). Anxiolytic agents increase the number of punished responses.
-
Apparatus: An operant chamber with a drinking spout connected to a water source and a shock generator.
-
Procedure:
-
Animals are typically water-deprived for 24-48 hours before the test to motivate drinking.
-
Animals are placed in the chamber and allowed to drink. After a certain number of licks (e.g., 20), a mild electric shock is delivered through the spout for every subsequent lick.
-
The test compound or vehicle is administered prior to the test session.
-
The number of shocks received (i.e., punished licks) during a set period (e.g., 3-5 minutes) is recorded.
-
Conclusion
While direct evidence for the anxiolytic effects of this compound remains absent from the public domain, its classification as an mGlu5 negative allosteric modulator places it within a class of compounds with demonstrated anxiolytic potential in preclinical models. The established role of the mGlu5 receptor in anxiety and the consistent findings with other mGlu5 NAMs provide a strong rationale for investigating this compound in appropriate behavioral paradigms. Future research would be necessary to empirically determine its efficacy and to characterize its behavioral profile in comparison to other anxiolytic agents. The experimental protocols outlined above represent the standard approach for such an evaluation.
Safety Operating Guide
Navigating the Safe Disposal of PF-06462894: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like PF-06462894 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established principles of chemical waste management provide a clear framework for its responsible disposal. This guide offers a comprehensive, step-by-step approach based on general laboratory safety protocols and regulatory guidelines.
Core Principles for Disposal
Given that the toxicological properties of this compound have not been thoroughly investigated, it must be treated as hazardous waste. The primary goal is to prevent its release into the environment and to ensure the safety of all personnel. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.
Key Chemical and Physical Properties
A summary of the known properties of this compound is essential for safe handling and is presented below.
| Property | Value |
| CAS Number | 1622291-66-0[1] |
| Molecular Formula | C₁₈H₂₃N₃O₃[1] |
| Molecular Weight | 329.39 g/mol [1] |
| Appearance | White to beige powder[1] |
| Solubility | DMSO: 5 mg/mL (with warming)[1] |
| Storage Class | 11 - Combustible Solids[1] |
| Storage Temperature | Room temperature[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Protective Clothing: A lab coat or other protective garments to prevent skin contact.
Waste Identification and Segregation
-
Hazardous Waste Determination: In the absence of specific data, this compound should be presumed to be a hazardous waste due to its nature as a bioactive compound and its classification as a combustible solid.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from non-hazardous and general laboratory trash.
Containment and Labeling
-
Primary Container: Place the waste this compound (solid or in solution) into a chemically compatible, leak-proof container with a secure lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include:
-
The full chemical name: this compound
-
The approximate quantity of waste.
-
The date of accumulation.
-
Any known hazard characteristics (e.g., "Combustible Solid").
-
Storage of Waste
-
Designated Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent spills.
-
Ventilation: Ensure the storage area is well-ventilated.
Disposal Arrangement
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or the designated waste management personnel to arrange for the collection and disposal of the hazardous waste.
-
Licensed Contractor: The disposal of chemical waste must be handled by a licensed and reputable hazardous waste disposal contractor. Your EHS office will have established procedures for this.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS office. Maintain a record of the disposal for your laboratory's files.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes safety, regulatory compliance, and environmental responsibility. Always consult your institution's specific guidelines and EHS professionals for any additional requirements.
References
Navigating the Safe Handling and Disposal of PF-06462894
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information
PF-06462894 is a potent metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Notably, its preclinical development was terminated due to safety concerns, underscoring the critical need for stringent safety protocols when handling this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Given the potent nature of this compound and the absence of a comprehensive Safety Data Sheet (SDS), a highly conservative approach to PPE is mandatory. The following table summarizes the recommended PPE for handling this compound, particularly when in powder form or dissolved in a solvent like Dimethyl Sulfoxide (DMSO).
| PPE Category | Recommendation | Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with a HEPA filter | Protects against inhalation of fine powder particles, which is a primary exposure route for potent compounds. |
| Hand Protection | Double gloving: Inner glove (e.g., nitrile) with an outer glove resistant to the solvent being used. For DMSO, a common solvent for this compound, butyl rubber or neoprene gloves are recommended for extended contact. | Provides a barrier against skin contact and absorption. Double gloving offers additional protection in case of a breach of the outer glove. |
| Eye Protection | Chemical splash goggles | Protects the eyes from splashes of solutions containing this compound. |
| Body Protection | Disposable, back-closing laboratory coat made of a low-permeability material (e.g., polyethylene-coated polypropylene). | Prevents contamination of personal clothing and skin. A back-closing gown provides better protection than a front-closing one. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Protects feet from spills and prevents the tracking of contaminants out of the laboratory. |
Operational Plan for Safe Handling
A designated area within the laboratory should be established for the handling of this compound. This area should be equipped with a certified chemical fume hood or a containment device such as a glove box.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous. The compound has a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to aquatic life, and therefore must not be disposed of down the drain.
| Waste Stream | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, shoe covers, lab coats, weighing paper, and pipette tips. Collect in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Includes unused solutions of this compound and any solvent used for rinsing contaminated glassware. Collect in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly approved by your institution's EHS department. |
| Sharps Waste | Includes contaminated needles and syringes. Dispose of in a designated sharps container for hazardous chemical waste. |
Important Considerations:
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[1]
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name "this compound" and any solvents used.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless instructed to do so by EHS.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area. For large spills, contact your institution's EHS department immediately. |
Logical Relationship for PPE Selection
Caption: PPE selection based on potential exposure routes for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
